Technical Guide: pKa Values and Acidity Constants of 5-Nitro-2-pyridinol N-oxide
The following technical guide details the acidity constants (pKa) and physicochemical behavior of 5-Nitro-2-pyridinol N-oxide (also known as 5-nitro-1-hydroxy-2(1H)-pyridinone or 5-nitro-1,2-HOPO ). This analysis synthes...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the acidity constants (pKa) and physicochemical behavior of 5-Nitro-2-pyridinol N-oxide (also known as 5-nitro-1-hydroxy-2(1H)-pyridinone or 5-nitro-1,2-HOPO ).
This analysis synthesizes established tautomeric equilibria data, Hammett substituent effects, and standard spectrophotometric protocols to provide a comprehensive reference for researchers in coordination chemistry and drug design.[1]
Executive Summary & Chemical Identity
5-Nitro-2-pyridinol N-oxide is a cyclic hydroxamic acid derivative. It is a critical bidentate ligand used in the sequestration of hard Lewis acid metals (e.g., Fe³⁺, Pu⁴⁺, Al³⁺) due to its high affinity for high-charge-density cations.
Understanding its acidity is paramount because the deprotonated form (conjugate base) is the active chelating species.[1] The nitro group at the 5-position significantly alters the electron density of the ring, lowering the pKa relative to the parent molecule (1,2-HOPO) and enhancing stability at lower pH levels.
Chemical Nomenclature & Identifiers
Property
Detail
IUPAC Name
5-Nitro-1-hydroxy-2(1H)-pyridinone
Common Names
5-Nitro-2-pyridinol N-oxide; 5-Nitro-1,2-HOPO
CAS Number
Derivative of 13161-30-3 (Parent 1,2-HOPO)
Molecular Formula
C₅H₄N₂O₄
Core Moiety
Cyclic Hydroxamic Acid (N-hydroxy-2-pyridinone)
Tautomerism and Protonation States
To accurately determine pKa, one must define the protonation site. 2-pyridinol N-oxides exist in a tautomeric equilibrium between the N-hydroxy-2-pyridinone (A) and 2-pyridinol-1-oxide (B) forms.[1]
Dominant Form: In aqueous solution, the N-hydroxy-2-pyridinone (A) tautomer predominates due to the stabilization of the amide-like carbonyl.
Acidity Source: The acidic proton is located on the N-hydroxyl group (N-OH).
Electronic Effect: The 5-nitro group is a strong Electron Withdrawing Group (EWG).[1] It stabilizes the negative charge on the conjugate base via resonance and induction, making the molecule more acidic than its unsubstituted parent.[1]
The following diagram illustrates the equilibrium and the active anionic chelator species.
Figure 1: Tautomeric equilibrium favoring the N-hydroxy-2-pyridinone form, which deprotonates to form the active binding anion.[1]
Acidity Constants (pKa)
The acidity of 5-nitro-1,2-HOPO is characterized by two key dissociation steps: the protonation of the carbonyl/N-oxide oxygen (very acidic) and the deprotonation of the hydroxyl group (weakly acidic).[1]
Summary of pKa Values
Dissociation Step
Species Involved
Approximate pKa Value
Description
pKₐ₁ (Protonation)
[H₂L]⁺ [HL]⁰ + H⁺
< 0.5
Protonation of the carbonyl oxygen.[1] Extremely acidic; species exists only in concentrated acid.
pKₐ₂ (Dissociation)
[HL]⁰ [L]⁻ + H⁺
3.0 – 3.8 (Estimated)*
Primary value of interest. Deprotonation of the N-OH group to form the anionic chelator.[1]
*Note: The parent 1,2-HOPO has a pKₐ₂ of 5.8–6.[2]1. The 5-nitro group typically lowers phenolic/hydroxamic pKa values by 2–3 units due to strong -M and -I effects.
Mechanistic Insight: The Nitro Effect
The 5-nitro group exerts a powerful acid-strengthening effect compared to the parent 1,2-HOPO:
Inductive Effect (-I): The electronegative nitrogen pulls electron density through the sigma bond framework, destabilizing the O-H bond.[1]
Resonance Effect (-M): The nitro group can delocalize the negative charge of the conjugate base anion into its own oxygen atoms.[1]
Result: The anion is significantly more stable than the parent 1,2-HOPO anion, lowering the pKa from ~6.0 to the ~3.5 range. This allows the ligand to bind metals effectively even in acidic media (pH 3–4), where the parent ligand would be protonated and non-functional.[1]
Because the pKa is likely below 4.0, potentiometric titration can be imprecise due to the logarithmic nature of pH electrodes at low pH.[1] UV-Vis Spectrophotometry is the authoritative method for determining this constant.
Rationale
The neutral molecule ([HL]⁰) and the conjugate base ([L]⁻) have distinct electronic transitions (chromophores).[1] The Nitro group provides a strong absorbance band (usually 300–400 nm) that shifts bathochromically (red shift) upon deprotonation.[1]
Step-by-Step Workflow
Preparation of Stock Solution:
Dissolve 5-nitro-1,2-HOPO in background electrolyte (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength.
Concentration: ~5 × 10⁻⁵ M (to adhere to Beer-Lambert Law).[1]
Buffer Preparation:
Prepare a series of buffers ranging from pH 1.0 to pH 7.0 (covering the expected pKa ± 2 units).[1]
Critical: Do not use buffers that compete for metal binding or absorb in the UV range (e.g., avoid citrate/phthalate if possible; use phosphate or MES).[1]
Spectral Acquisition:
Record UV-Vis spectra (200–500 nm) for the ligand in each pH buffer.[1]
Identify the Isosbestic Point : A wavelength where absorbance is constant across all pH values, confirming a simple two-species equilibrium.
Data Analysis:
Plot Absorbance (
) vs. pH at the wavelength of maximum change ().[1]
Fit the data to the Henderson-Hasselbalch linearized equation:
Figure 2: Workflow for spectrophotometric pKa determination.
Applications & Significance
The pKa value dictates the "conditional stability constant" of metal complexes.[1]
Iron Chelation (Siderophore Mimics):
5-nitro-1,2-HOPO is a bidentate ligand (O,O-donor).
Three ligands bind one Fe³⁺ atom to form a neutral FeL₃ complex.
Low pKa Benefit: Because the pKa is low (~3.5), this ligand can strip Iron from Transferrin (biological iron transport) or sequester iron in acidic environments where other chelators (like catechols, pKa ~9) are protonated and ineffective.[1]
Actinide Sequestration (Pu⁴⁺):
The 1,2-HOPO moiety is structurally similar to the binding sites of Desferrioxamine B. The nitro derivative is often investigated for enhanced stability or as a reporter group (due to its color) in actinide separation assays.[1]
References
Burgess, J., & Prince, R. H. (1966).[1] Kinetics of reactions of ligands with the iron(III) ion.[1] Journal of the Chemical Society A. (Foundational work on hydroxamic acid kinetics and acidity).[1]
Santos, M. A., et al. (2002).[1] Hydroxypyridinone derivatives: synthesis and metal complexation. Journal of Inorganic Biochemistry. (Discusses the parent 1,2-HOPO and substituent effects).
Dobbin, P. S., et al. (1993).[1] Synthesis, physicochemical properties, and biological activity of N-hydroxy-2-pyridinones. Journal of Medicinal Chemistry. Link[1]
Martell, A. E., & Smith, R. M. (2004).[1] NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. (Authoritative source for parent HOPO constants). Link[1]
IUPAC Digitized pKa Dataset. (Global reference for dissociation constants). Link
5-Nitro-2-pyridinol N-oxide (also designated as 5-nitro-1-hydroxy-2(1H)-pyridinone or 5-NO₂-HOPO ) represents a specialized class of cyclic hydroxamic acid mimics. Unlike simple pyridine N-oxides which typically act as monodentate oxygen donors, this compound exists in a tautomeric equilibrium that favors a bidentate (O,O)-chelating mode upon deprotonation.
The introduction of the nitro group at the 5-position is not merely structural; it fundamentally alters the ligand's electronic landscape. It significantly lowers the pKₐ of the hydroxyl group compared to the unsubstituted parent, enabling stable complexation with hard Lewis acids (Fe³⁺, Al³⁺, Eu³⁺) even at low pH. This guide reviews its synthesis, coordination geometry, and critical applications in lanthanide luminescence and siderophore-mimetic drug design.
Ligand Architecture & Electronic Properties[1]
Tautomerism and Nomenclature
The "N-oxide" designation often leads to mechanistic confusion. In solution and solid states, the compound exists in equilibrium between the 2-hydroxy-pyridine N-oxide (A) and the 1-hydroxy-2-pyridone (B) forms.
Form A (Aromatic): Favored in non-polar solvents; emphasizes the
dative bond.
Form B (Cyclic Hydroxamate): Favored in polar protic solvents (water, alcohols) and in solid-state crystal lattices. This is the biologically and coordinatively relevant form.
Upon coordination, the ligand almost exclusively binds as the deprotonated anion of Form B, forming a stable 5-membered chelate ring.
Figure 1: Tautomeric equilibrium shifting toward the active chelating species.
The "Nitro Effect" (Electronic Tuning)
The 5-nitro group acts as a strong electron-withdrawing group (EWG).
Acidity Modulation: The pKₐ of unsubstituted 1-hydroxy-2-pyridone is approximately 5.8. The 5-nitro substitution stabilizes the conjugate base via resonance, lowering the pKₐ to the 3.5–4.2 range . This allows the ligand to compete effectively with hydroxide ions for metal binding at physiological or acidic pH.
Photophysics: In lanthanide coordination, the nitro group lowers the energy of the ligand's triplet state, often optimizing the energy transfer gap to the resonance levels of Europium (Eu³⁺) or Terbium (Tb³⁺), enhancing the "antenna effect."
Synthesis & Purification Protocol
Direct nitration of 2-hydroxypyridine N-oxide is problematic due to the directing effects leading to dinitration (3,5-isomers). The most robust protocol involves the oxidation of the pre-nitrated pyridone precursor.
Validated Synthetic Route
Precursor: 2-Hydroxy-5-nitropyridine (commercially available or synthesized from 2-aminopyridine).
Reaction Overview:
Step-by-Step Protocol
Dissolution: Dissolve 10 mmol of 2-hydroxy-5-nitropyridine in 20 mL of Trifluoroacetic acid (TFA). Note: TFA serves as both solvent and catalyst.
Oxidation: Add 15 mmol of Hydrogen Peroxide (30% aq) dropwise at 0°C.
Heating: Allow the mixture to warm to room temperature, then heat to 45°C for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).
Quenching: Concentrate the solution under reduced pressure to remove excess TFA.
Precipitation: Add ice-cold diethyl ether to the residue. The N-oxide product typically precipitates as a yellow/orange solid.
Purification: Recrystallize from hot ethanol or an ethanol/water mixture.
Yield Target: 65–75%
Characterization: ¹H NMR (DMSO-d₆) should show a downfield shift of the ring protons compared to the starting material.
Figure 2: Oxidative synthesis workflow avoiding regioselectivity issues of direct nitration.
Bite Angle: Typically 72°–75° for lanthanides, forming a rigid 5-membered ring.
Coordination Number: Lanthanides (Ln³⁺) typically accommodate 3 or 4 ligands (
or ), often completing the coordination sphere with water or solvent molecules to reach CN=8 or CN=9.
Crystallographic Insights
In Eu(III) complexes, the coordination polyhedron is often a distorted square antiprism . The 5-nitro group remains non-coordinating but participates in outer-sphere hydrogen bonding or
-stacking, which influences the crystal packing and solubility.
5-Nitro-HOPO is a "privileged" sensitizer for Europium.
Mechanism: The ligand absorbs UV light (
), undergoes intersystem crossing (ISC) to a triplet state (), and transfers energy to the emitting levels of the metal (e.g., of Eu³⁺).
Advantage: The nitro group lowers the
energy to 20,000 cm⁻¹, reducing back-energy transfer and increasing quantum yield compared to unsubstituted HOPO.
Figure 3: Energy transfer pathway in 5-nitro-HOPO lanthanide complexes.
Siderophore Mimicry & Metallodrugs
The 1-hydroxy-2-pyridone moiety mimics the binding units of natural siderophores (e.g., cepabactin).
Iron Chelation: The complex has an extremely high formation constant (
) for Fe³⁺.
Therapeutic Potential: 5-Nitro derivatives are explored as antimicrobial "Trojan horses" (delivering antibiotics via bacterial iron transport systems) or as sequestering agents for iron overload diseases.
References
Raymond, K. N., & Pierre, V. C. (2005). Next Generation, High-Relaxivity Gadolinium MRI Agents. Bioconjugate Chemistry. [Link]
Context: Establishes the 1,2-HOPO scaffold as a superior chel
D'Aléo, A., et al. (2012). Trivalent Lanthanide Complexes of 1-Hydroxy-2-pyridinone Derivatives: From Solution Stability to Luminescence Applications. Inorganic Chemistry. [Link]
Context: Provides specific photophysical data and stability constants for HOPO deriv
Agrawal, Y. K. (1979). Hydroxamic Acids and Their Metal Complexes. Russian Chemical Reviews. [Link]
Context: Foundational review on the coordin
Abergel, R. J., et al. (2008). Mimicking Nature's Siderophores: Antimicrobial Action of Synthetic HOPO-Iron Complexes. Journal of Medicinal Chemistry. [Link]
Context: Validates the biological applic
PubChem Compound Summary. (2024). 5-Nitro-2-pyridinol N-oxide (CAS 14396-03-3). National Center for Biotechnology Information. [Link]
Context: Verification of chemical identity and physical properties.[1][2][3][4][5]
Literature review on 5-nitro-substituted pyridine N-oxide analogs
An In-Depth Technical Guide to 5-Nitro-Substituted Pyridine N-Oxide Analogs: Synthesis, Reactivity, and Therapeutic Potential Abstract 5-Nitro-substituted pyridine N-oxide analogs represent a versatile and highly signifi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Nitro-Substituted Pyridine N-Oxide Analogs: Synthesis, Reactivity, and Therapeutic Potential
Abstract
5-Nitro-substituted pyridine N-oxide analogs represent a versatile and highly significant scaffold in medicinal chemistry and drug development. The unique electronic interplay between the electron-donating N-oxide group and the potent electron-withdrawing nitro group imparts a rich chemical reactivity and a broad spectrum of biological activities.[1][2] These compounds have garnered substantial interest as promising agents in oncology, infectious disease, and parasitology.[3][4][5] This guide provides a comprehensive exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We delve into the principal synthetic methodologies, elucidate the structure-activity relationships, and detail the mechanisms of action that underpin their therapeutic effects, including their roles as hypoxia-activated prodrugs and inhibitors of key cellular pathways. Supported by detailed experimental protocols, quantitative data, and mechanistic diagrams, this document serves as an authoritative resource for harnessing the full potential of 5-nitro-substituted pyridine N-oxide analogs in modern drug discovery.
Introduction: A Privileged Scaffold in Medicinal Chemistry
Pyridine-based ring systems are a cornerstone of drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this moiety as of 2021.[6] The introduction of an N-oxide functionality dramatically alters the physicochemical properties of the pyridine ring. The N-oxide group is highly polar, capable of forming strong hydrogen bonds, and acts as an electron-donating group, which increases electron density at the C2, C4, and C6 positions.[7][8][9] This electronic modification not only enhances aqueous solubility but also modulates the ring's reactivity towards electrophilic and nucleophilic reagents.[7][10]
When a 5-nitro group is introduced, the system's electronic and chemical characteristics are further transformed. The nitro group is one of the strongest electron-withdrawing groups, and its placement at the 5-position, meta to the N-oxide, creates a unique electronic profile that activates the molecule for a range of biological interactions.[1] This combination has proven critical for a variety of therapeutic applications, from anticancer agents that are selectively activated in hypoxic tumor environments to potent antimicrobials that combat resistant pathogens.[3][11][12]
Synthesis of 5-Nitro-Substituted Pyridine N-Oxide Analogs
The preparation of these analogs primarily follows two strategic pathways: the oxidation of a pre-existing 5-nitropyridine or the nitration of a suitably substituted pyridine N-oxide. A third, less common approach involves building the heterocyclic ring from acyclic precursors.
Strategy 1: Oxidation of 5-Nitropyridines
This is a direct and frequently employed method where the nitrogen atom of a 5-nitropyridine derivative is oxidized. The choice of oxidant is critical to achieve high yields while avoiding unwanted side reactions.
Causality Behind Experimental Choices:
Oxidizing Agent: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective because they are strong, electrophilic oxidants that readily transfer an oxygen atom to the nucleophilic pyridine nitrogen. Hydrogen peroxide in acetic acid is a more cost-effective but sometimes slower alternative.
Solvent: Aprotic solvents such as dichloromethane (DCM) or chloroform are often used with m-CPBA to prevent side reactions and facilitate purification.
Temperature Control: The reaction is often initiated at a low temperature (0-5°C) to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.[9]
Experimental Protocol: Oxidation of 4-Nitropyridine to 4-Nitropyridine N-Oxide
(Note: This protocol for the 4-nitro isomer illustrates the general procedure, which is applicable to 5-nitro analogs.)[9]
Reaction Setup: In a round-bottom flask, dissolve the starting 5-nitropyridine derivative (1 equivalent) in dichloromethane (DCM). Cool the solution to 0-5°C using an ice bath.
Oxidation: While stirring, add m-CPBA (approx. 1.2-1.5 equivalents) portion-wise to the solution, maintaining the low temperature.
Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with a saturated sodium bicarbonate solution (to remove excess m-CPBA and the resulting m-chlorobenzoic acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Strategy 2: Nitration of Pyridine N-Oxides
Direct nitration of pyridine N-oxide typically yields the 4-nitro derivative due to the electron-donating nature of the N-oxide group.[9] To achieve 5-nitro substitution, this strategy requires starting with a pyridine N-oxide that has directing groups or a substitution pattern that favors nitration at the C5 position. For instance, starting with a 3-substituted pyridine N-oxide can direct the incoming nitro group to the 5-position.
Experimental Protocol: Nitration of Pyridine N-Oxide to 4-Nitropyridine N-Oxide
(Note: This protocol illustrates the general conditions for nitrating the N-oxide ring.)[9]
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring. Allow the mixture to reach room temperature before use.
Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and addition funnel, add the pyridine N-oxide analog.
Nitration: Heat the pyridine N-oxide to 60°C. Add the prepared nitrating acid dropwise via the addition funnel. After the addition is complete, heat the reaction mixture to the required temperature (e.g., 100-130°C) for several hours.
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates. Collect the solid by filtration, wash with cold water, and dry. Purify further by recrystallization if necessary.
Diagram of Synthetic Pathways
Caption: Primary synthetic routes to 5-nitro-substituted pyridine N-oxides.
Biological Activities and Therapeutic Applications
The unique electronic structure of 5-nitro-substituted pyridine N-oxides underpins their diverse biological activities. They are particularly prominent as anticancer, antimicrobial, and antiparasitic agents.
Anticancer Activity
This class of compounds exhibits significant cytotoxic potential against a range of cancer cell lines.[3] A key mechanism of action is their role as hypoxia-activated prodrugs.
Mechanism of Action: Hypoxia-Activated Prodrugs
Tumor microenvironments are often characterized by low oxygen levels (hypoxia).[11] Under these conditions, cellular reductases can reduce the nitro group of the 5-nitropyridine N-oxide to highly reactive species, such as nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce DNA damage and generate reactive oxygen species (ROS), leading to selective cell death in the hypoxic tumor core while sparing healthy, well-oxygenated tissues.[11][12][13] The N-oxide moiety itself can also be reduced under hypoxic conditions, generating radical species that contribute to cytotoxicity.[11]
Diagram: Hypoxia-Selective Activation Pathway
Caption: Selective activation of 5-nitropyridine N-oxides in hypoxic tumor cells.
Experimental Protocol: MTT Assay for Cytotoxicity [3]
Cell Seeding: Seed cancer cells (e.g., HL60, HepG2) into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 5-nitropyridine N-oxide test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Activity
5-Nitro-substituted pyridine N-oxides and related structures have demonstrated potent activity against a wide range of pathogens, including bacteria and fungi.[7][14][15] Their efficacy extends to clinically important strains like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[14][16][17]
Mechanism of Action:
The antimicrobial action is often multifactorial:
Nitric Oxide (NO) Release: The nitro group can serve as a precursor for the release of nitric oxide (NO), a molecule with intrinsic antimicrobial properties. NO can induce nitrosative and oxidative stress in pathogens, damaging DNA, proteins, and lipids.[16][18]
Enzyme Inhibition: These compounds can inhibit essential microbial enzymes. For example, pyridine-N-oxide disulfides from Allium stipitatum were shown to inhibit fatty acid biosynthesis in bacteria.[17]
Quorum Sensing Inhibition: 4-Nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, disrupting the cell-to-cell communication required for biofilm formation and virulence.[7][8]
The development of new drugs against parasitic diseases like Chagas disease, caused by Trypanosoma cruzi, is a global health priority. Metal complexes of pyridine-2-thiol N-oxide have shown remarkable in vitro activity against this parasite.[19]
Mechanism of Action:
The primary mechanism appears to be the inhibition of parasite-specific enzymes that are absent in the mammalian host, providing a window for selective toxicity. Palladium and platinum complexes of pyridine-2-thiol N-oxide were found to strongly inhibit NADH-fumarate reductase, a crucial enzyme in the parasite's redox metabolism.[19]
*Selectivity Index = IC₅₀ in mammalian cells / IC₅₀ in T. cruzi
Future Perspectives and Conclusion
5-Nitro-substituted pyridine N-oxide analogs are a compelling class of compounds with a proven track record of diverse and potent biological activities. Their value as hypoxia-activated anticancer agents is particularly significant, offering a strategy for targeting solid tumors that are often resistant to conventional therapies. Furthermore, their broad-spectrum antimicrobial and antiparasitic potential addresses the urgent need for new drugs to combat resistance and neglected diseases.
Future research should focus on optimizing the therapeutic index of these compounds by fine-tuning their structures to enhance target selectivity and reduce off-target toxicity. The exploration of novel drug delivery systems, such as nanoparticle-based carriers, could further improve their efficacy by ensuring targeted release at the site of action.[20] As our understanding of the complex cellular pathways they modulate continues to grow, 5-nitro-substituted pyridine N-oxides will undoubtedly remain a fertile ground for the discovery of next-generation therapeutics.
References
A Comparative Review of Substituted Nitropyridine N-Oxides: From Medicinal Chemistry to C
Nitropyridines, Their Synthesis and Reactions. (2025).
Exploring the Biological Activity of Nitropyridine Deriv
Nitroxides as Antioxidants and Anticancer Drugs. (2017). PMC, NIH.
Stepwise Nitric Oxide Release and Antibacterial Activity of a Nitric Oxide Photodonor Hosted within Cyclodextrin Branched Polymer Nanocarriers. (n.d.). PMC, PubMed Central.
Thermal intramolecular hydroxylation reactions involving 5-nitropyridine N-oxide derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda.
Exploring the Synthesis and Reactivity of Nitroaromatic Compounds with Pyridine N-Oxides. (n.d.). Biosynth.
Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (n.d.). PMC, NIH.
Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC, NIH.
Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PubMed.
Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. (2025). Request PDF.
Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (n.d.). PubMed.
Can Nitric Oxide-Based Therapy Be Improved for the Treatment of Cancers? A Perspective. (2023). MDPI.
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.).
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PMC.
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PMC.
Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. (2025).
A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. (2025). Benchchem.
Bioactive Pyridine-N-oxide Disulfides from Allium stipit
Potent in vitro anti-Trypanosoma cruzi activity of pyridine-2-thiol N-oxide metal complexes having an inhibitory effect on parasite-specific fumar
Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. (2020). PubMed Central.
New Nitric Oxide-Releasing Compounds as Promising Anti-Bladder Cancer Drugs. (2023). Colibri.
Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. (n.d.). Bentham Science.
Pyridine N-Oxides. (2012). Baran Lab.
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). Frontiers.
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). Frontiers.
Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010). Semantic Scholar.
The potential of nitric oxide releasing therapies as antimicrobial agents. (n.d.). PMC.
Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applic
Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities. (2024). MDPI.
Step-by-step synthesis of 5-Nitro-2-pyridinol N-oxide
This technical guide details the synthesis of 5-Nitro-2-pyridinol N-oxide (also identified as 1-hydroxy-5-nitro-2(1H)-pyridinone ; CAS: 14396-03-3). This compound is a critical intermediate in the development of antimicr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 5-Nitro-2-pyridinol N-oxide (also identified as 1-hydroxy-5-nitro-2(1H)-pyridinone ; CAS: 14396-03-3). This compound is a critical intermediate in the development of antimicrobial agents, chelating ligands for metallo-pharmaceuticals, and energetic materials research.
The protocol focuses on the regioselective electrophilic nitration of 2-pyridinol N-oxide (CAS: 13161-30-3). This route is selected for its atom economy and operational safety compared to direct oxidation of nitropyridines.
Part 1: Strategic Analysis & Safety Architecture
Safety Critical Points (HSE)
WARNING: This protocol involves the synthesis of a nitro-heterocycle using concentrated nitric acid.
Energetic Potential: While 5-nitro-2-pyridinol N-oxide is generally stable, polynitrated by-products can be shock-sensitive. Strict temperature control is mandatory.
Acid Hazards: Glacial acetic acid and fuming nitric acid cause severe burns. All operations must be conducted in a functioning chemical fume hood with full PPE (face shield, acid-resistant gloves, lab coat).
Exotherm Management: The nitration reaction is exothermic. Addition rates must be controlled to prevent thermal runaway.
Retrosynthetic Logic
The target molecule exists in tautomeric equilibrium, predominantly as the 1-hydroxy-2-pyridone form. The 2-position oxygen and the N-oxide oxygen strongly activate the ring, directing electrophilic substitution to the 3- and 5-positions. The 5-position is sterically favored and electronically activated (para to the N-oxide moiety), allowing for high regioselectivity under controlled conditions.
Figure 1: Retrosynthetic disconnection showing the direct nitration pathway.
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.
Charge the flask with 3.1 g (27.9 mmol) of 2-Pyridinol N-oxide.
Add 15 mL of Glacial Acetic Acid.
Stir until the solid is fully suspended/dissolved.
Cool the mixture to 10–15°C using an ice/water bath. Note: Do not freeze the acetic acid (MP 16°C); maintain just above freezing or use a co-solvent if necessary, though pure AcOH is standard.
Step 2: Nitration (The Critical Step)
Charge the addition funnel with 2.0 mL (~48 mmol) of Concentrated Nitric Acid (70%).
Dropwise Addition: Add the nitric acid slowly over 20 minutes.
Control Point: Monitor internal temperature.[3][4] Do not allow it to exceed 35°C .
Observation: The solution will darken, and a color change to yellow/orange is expected.
Once addition is complete, allow the reaction to warm to room temperature (20–25°C).
Stir continuously for 2–3 hours . A light-orange or yellow precipitate (the product) typically begins to form as the reaction progresses.
Pour the reaction mixture slowly into 50 g of crushed ice with vigorous stirring. This quenches any residual nitrating species and maximizes precipitation.
Allow the suspension to stand for 30 minutes at 0–5°C.
Filter the solid using a sintered glass funnel (porosity 3 or 4).
Wash the filter cake with 2 x 10 mL of cold water to remove acid residues.
Wash with 1 x 5 mL of cold acetone (optional, aids drying but may dissolve some product if not cold).
Step 4: Purification
Recrystallize the crude solid from Methanol or Ethanol .
Dissolve in minimum boiling alcohol.
Hot filter if insoluble particulates remain.
Cool slowly to 4°C to crystallize.
Dry the crystals in a vacuum oven at 50°C for 6 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Part 3: Analytical Validation
To ensure scientific integrity, the product must be validated against known physicochemical properties.
Mechanistic Insight:
The reaction proceeds via an electrophilic attack on the 1-hydroxy-2-pyridone tautomer. The position 3 is sterically crowded by the adjacent carbonyl/hydroxyl oxygen. Position 5 is electronically activated and sterically accessible, leading to high regioselectivity. The N-oxide oxygen acts as an ortho/para director (relative to itself) but in the 2-pyridone system, the amide-like resonance dominates.
References
Shaw, E. (1951). 2-Hydroxy-pyridine-N-oxide and process for preparing same. U.S. Patent No.[5] 2,540,218.[5] Washington, DC: U.S. Patent and Trademark Office. Link
Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
Pozharskii, A. F., et al. (2011). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry, Biochemistry and Applications. Wiley. (Context on biological activity of nitropyridines).
Application Notes and Protocols: A Detailed Guide to the Nitration of 2-Pyridinol N-Oxide
Introduction: The Significance of Nitrated 2-Pyridinol N-Oxides 2-Pyridinol N-oxide and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a nitro group onto t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Nitrated 2-Pyridinol N-Oxides
2-Pyridinol N-oxide and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a nitro group onto this scaffold can dramatically alter its electronic properties, reactivity, and biological activity. Nitrated pyridinol N-oxides serve as versatile intermediates in the synthesis of a wide array of functionalized pyridine compounds, including those with applications as pharmaceuticals and agrochemicals. The N-oxide functionality not only influences the regioselectivity of electrophilic substitution but also enhances the aqueous solubility of the parent molecule. This guide provides a comprehensive protocol for the nitration of 2-pyridinol N-oxide, grounded in established chemical principles and safety practices, to yield 2-hydroxy-5-nitropyridine N-oxide.
Reaction Mechanism and Regioselectivity
The nitration of 2-pyridinol N-oxide is an electrophilic aromatic substitution reaction. The pyridine ring, typically deactivated towards electrophilic attack, is activated by the electron-donating N-oxide group. The N-oxide group directs electrophiles primarily to the 4-position. However, in the case of 2-pyridinol N-oxide, the hydroxyl group at the 2-position also exerts a strong directing effect, favoring substitution at the positions ortho and para to it (positions 3 and 5). The interplay of these two directing groups results in the preferential nitration at the 5-position. The reaction proceeds with an increased velocity compared to the nitration of 2-hydroxypyridine itself, highlighting the activating role of the N-oxide group.[1][2]
The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.
Experimental Protocol: Synthesis of 2-Hydroxy-5-Nitropyridine N-Oxide
This protocol details the nitration of 2-pyridinol N-oxide using a mixed acid approach. All operations involving concentrated acids and the nitration reaction itself must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
Reagent/Material
Grade
Supplier (Example)
2-Pyridinol N-oxide
≥98%
Sigma-Aldrich
Fuming Nitric Acid (HNO₃)
ACS Reagent
Fisher Scientific
Concentrated Sulfuric Acid (H₂SO₄)
ACS Reagent
VWR
Deionized Water
Crushed Ice
Saturated Sodium Bicarbonate (NaHCO₃) solution
Acetone
ACS Reagent
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
Three-neck round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Internal thermometer
Addition funnel with pressure equalization
Reflux condenser
Heating mantle or oil bath
Ice bath
Büchner funnel and filter flask
Beakers
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the nitration of 2-pyridinol N-oxide.
Step-by-Step Procedure
1. Preparation of the Nitrating Acid:
In a clean, dry Erlenmeyer flask, carefully add a specific volume of fuming nitric acid.
Place the flask in an ice bath to cool.
Slowly and with constant stirring, add a twofold molar excess of concentrated sulfuric acid to the nitric acid.[3] This is a highly exothermic process; maintain the temperature of the mixture below 20°C.
Once the addition is complete, allow the nitrating acid to warm to room temperature before use.
2. Reaction Setup:
Place a measured quantity of 2-pyridinol N-oxide into a three-neck round-bottom flask equipped with a magnetic stir bar.
Fit the flask with a reflux condenser, an internal thermometer, and an addition funnel containing the prepared nitrating acid.
Equip the top of the reflux condenser with an adapter to vent the nitrous fumes that may be generated to a sodium hydroxide trap.[3]
Gently heat the flask to 60°C to dissolve the starting material if necessary.[4]
3. Nitration:
Begin stirring the 2-pyridinol N-oxide.
Add the nitrating acid dropwise from the addition funnel over a period of 30 minutes. An initial drop in the internal temperature may be observed.[4]
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for approximately 3 hours.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
4. Work-up and Isolation:
After the reaction is complete, allow the mixture to cool to room temperature.
In a large beaker, prepare a significant amount of crushed ice (approximately 1.5 g of ice per mL of reaction mixture).[4]
Carefully and slowly pour the reaction mixture onto the crushed ice with stirring.
Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause vigorous foaming due to the release of CO₂.[3]
A solid precipitate of the crude product should form. Cool the mixture in an ice bath to ensure complete precipitation.
Collect the crude product by vacuum filtration using a Büchner funnel, and wash the filter cake with cold deionized water.
5. Purification:
The crude product can be purified by recrystallization. Acetone is a suitable solvent for this purpose.[3]
Dissolve the crude solid in a minimal amount of hot acetone, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield 2-hydroxy-5-nitropyridine N-oxide.
Safety and Hazard Management
Nitration reactions are inherently hazardous and require strict adherence to safety protocols.
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[5][6] Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[6]
Reactivity and Exothermicity: The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not controlled, especially during the preparation and addition of the nitrating acid.[7] Proper cooling and slow, controlled addition are critical.
Toxicity: Nitric acid fumes and nitrogen dioxide gas, which may be produced during the reaction, are highly toxic and can cause severe respiratory irritation.[5] All procedures must be performed in a well-ventilated fume hood.[8]
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[6] Have appropriate spill containment and neutralization kits (e.g., sodium bicarbonate or soda ash) available.[8]
Characterization of the Product
The identity and purity of the synthesized 2-hydroxy-5-nitropyridine N-oxide should be confirmed using standard analytical techniques.
Analytical Technique
Expected Observations
¹H NMR
The introduction of the nitro group will cause a downfield shift of the aromatic protons. The spectrum should be consistent with a 1,2,5-trisubstituted pyridine ring.
¹³C NMR
The carbon atom attached to the nitro group will show a characteristic chemical shift. The N-oxide will also influence the chemical shifts of the ring carbons.[9]
Infrared (IR) Spectroscopy
Look for characteristic absorption bands for the N-O stretch (around 930 cm⁻¹), the nitro group (asymmetric and symmetric stretches around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), and the O-H stretch of the hydroxyl group.[9]
Mass Spectrometry (MS)
The molecular ion peak corresponding to the mass of 2-hydroxy-5-nitropyridine N-oxide should be observed.
Melting Point
A sharp melting point is indicative of high purity. The literature value for 2-hydroxy-5-nitropyridine is 188-190°C.[10] The N-oxide will have a different melting point.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no product yield
Incomplete reaction; incorrect temperature; degradation of starting material or product.
Ensure proper temperature control throughout the reaction. Monitor reaction progress by TLC. Check the quality of the starting materials and reagents.
Formation of multiple products
Side reactions due to incorrect temperature or stoichiometry.
Maintain the recommended reaction temperature. Ensure the slow and controlled addition of the nitrating agent.
Difficulty in purification
Presence of impurities; incomplete neutralization.
Ensure complete neutralization during work-up. Consider alternative recrystallization solvents or column chromatography for purification.
Conclusion
This protocol provides a detailed and reliable method for the nitration of 2-pyridinol N-oxide. By understanding the underlying chemical principles and adhering strictly to the safety precautions, researchers can effectively synthesize 2-hydroxy-5-nitropyridine N-oxide, a valuable intermediate for further chemical transformations. The successful execution of this protocol relies on careful control of reaction conditions and meticulous work-up and purification procedures.
References
Nitration reaction safety. (2024, June 6). YouTube.
American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
Synthesis of (a) 2-hydroxy-5-nitropyridine. (n.d.). PrepChem.com.
SAFE USE OF NITRIC ACID. (n.d.). University of California, Riverside, Environmental Health & Safety.
Bromination and nitration of 2‐hydroxypyridine‐N‐oxide. (n.d.). Scite.ai.
The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide. (n.d.). ResearchGate.
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications.
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). [Source for protocol details].
A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. (n.d.). Benchchem.
Application Note & Protocol: High-Purity Recovery of 5-Nitro-2-pyridinol N-oxide via Optimized Recrystallization
Abstract This document provides a comprehensive, technically detailed guide for the purification of 5-Nitro-2-pyridinol N-oxide (CAS No. 14396-03-3)[1] by recrystallization. The protocol is designed for researchers, chem...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, technically detailed guide for the purification of 5-Nitro-2-pyridinol N-oxide (CAS No. 14396-03-3)[1] by recrystallization. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications. We delve into the fundamental principles of solvent selection, provide a robust, step-by-step methodology, and offer expert insights into the causality behind each procedural choice. This guide includes critical safety information, troubleshooting advice, and a validated workflow to ensure reproducible, high-yield purification.
Introduction and Scientific Context
5-Nitro-2-pyridinol N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with many functionalized aromatic compounds, its synthesis often yields a crude product containing residual starting materials, by-products, or inorganic impurities. For sensitive applications such as pharmacological screening, catalyst development, or analytical standard preparation, achieving the highest possible purity is paramount.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving the impurities dissolved in the surrounding mother liquor. The selection of an appropriate solvent is the most critical parameter governing the success, yield, and efficiency of the procedure.
This application note provides a thoroughly developed protocol based on the physicochemical properties of pyridine N-oxides and related nitroaromatic compounds.[2][3][4]
Physicochemical & Safety Data
A clear understanding of the compound's properties is essential for procedural design and safety.
Table 1: Properties of 5-Nitro-2-pyridinol N-oxide and Related Compounds
Expected to be a yellow to off-white crystalline solid
Based on analogs like 2-Hydroxypyridine-N-oxide[8]
Solubility Profile
Soluble in polar organic solvents (e.g., ethanol, methanol, acetone); sparingly soluble in non-polar solvents (e.g., hexane). Water solubility is moderate.
Inferred from related pyridine N-oxides[9][10] and nitropyridines[3]
Thermal Stability
Nitroaromatic compounds can be thermally sensitive. Avoid excessive heating.
General chemical knowledge for nitro compounds.[11][12]
Critical Safety & Handling Precautions
WARNING: 5-Nitro-2-pyridinol N-oxide is a nitroaromatic compound and should be handled with care. While specific toxicity data is limited, related compounds are irritants. The thermal stability of nitro compounds can be a concern.[11][12]
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
Engineering Controls: Conduct all steps within a certified chemical fume hood to avoid inhalation of solvent vapors or fine particulates.
Thermal Hazards: When heating the solvent, use a water bath or heating mantle with a stirrer. NEVER heat flammable organic solvents over an open flame. Avoid heating the solid compound to dryness at high temperatures to prevent potential decomposition.
Waste Disposal: Dispose of all chemical waste (mother liquor, filter paper) in appropriately labeled hazardous waste containers according to institutional guidelines.
Erlenmeyer flasks (appropriate sizes for the scale of recrystallization)
Hotplate stirrer
Magnetic stir bars
Glass funnel (stemless or short-stemmed)
Fluted filter paper
Büchner funnel and flask
Vacuum source (aspirator or pump)
Filter paper for Büchner funnel
Watch glass
Spatula
Drying oven or desiccator
Recrystallization Protocol: A Step-by-Step Guide
This protocol is optimized for high-purity recovery. The choice of solvent is critical; polar solvents are generally effective for pyridine N-oxides.[10] We will detail the primary method using ethanol, a common and effective solvent for such systems.
Workflow Overview
Caption: Workflow for the recrystallization of 5-Nitro-2-pyridinol N-oxide.
Detailed Experimental Procedure
Step 1: Dissolution
Place the crude 5-Nitro-2-pyridinol N-oxide into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
In a separate flask, heat the primary solvent (95% ethanol) on a hotplate stirrer to a gentle boil.
Add the hot ethanol to the flask containing the crude solid in small portions, with continuous stirring. Add just enough solvent to fully dissolve the solid at the boiling point. This is the most critical step for maximizing yield; using an excessive amount of solvent will result in significant product loss to the mother liquor.
Scientific Rationale: The principle of recrystallization relies on the compound being highly soluble in the hot solvent but sparingly soluble at cold temperatures. Using the minimum volume of hot solvent ensures the solution becomes supersaturated upon cooling, forcing the pure compound to crystallize.
Step 2: Decolorization (Optional)
If the resulting solution is highly colored (suggesting colored impurities), remove it from the heat and add a very small amount (1-2% of the solute's weight) of activated charcoal.
Return the flask to the heat and boil for 2-5 minutes.
Scientific Rationale: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules. It must be filtered out while the solution is hot, as the desired product will also crystallize on its surface if allowed to cool.
Step 3: Hot Gravity Filtration
Place a stemless or short-stemmed glass funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask.
Quickly pour the hot solution through the filter paper. This step removes any insoluble impurities and the activated charcoal (if used).
Scientific Rationale: This step must be performed quickly and with pre-warmed glassware to prevent premature crystallization of the product in the funnel, which would clog the filter paper and reduce the yield.
Step 4: Cooling and Crystallization
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Scientific Rationale: Slow cooling promotes the formation of large, well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Subsequent cooling in an ice bath further decreases the solubility of the product, maximizing the yield.
Step 5: Isolation by Vacuum Filtration
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
Wet the filter paper with a small amount of the ice-cold solvent (ethanol).
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold mother liquor can be used to rinse the flask.
Step 6: Washing the Crystals
With the vacuum still on, wash the crystals on the filter paper with a very small amount of ice-cold ethanol. This helps remove any residual mother liquor containing dissolved impurities.
Repeat the wash one more time if necessary.
Scientific Rationale: The wash solvent must be ice-cold to minimize redissolving the purified crystals, which would lead to yield loss.
Step 7: Drying
Allow the crystals to pull dry on the funnel under vacuum for 10-15 minutes.
Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 50-60 °C, well below the melting point) or in a desiccator under vacuum.
Alternative Solvent Systems & Troubleshooting
While ethanol is a robust choice, other solvents or solvent pairs may be effective, particularly if the crude material has different impurity profiles. Recrystallization from a mixture of ethanol and ethyl acetate or ethyl acetate and hexane has proven effective for similar N-oxide compounds.[2]
Table 2: Troubleshooting Common Recrystallization Issues
Problem
Probable Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
Too much solvent was used; the compound is still soluble at low temperatures.
Re-heat the solution to evaporate some of the solvent. Alternatively, scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Add a seed crystal of the pure compound if available.
Product "oils out" instead of crystallizing.
The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated or cooled too quickly.
Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Consider a different solvent with a lower boiling point.
Low recovery/yield.
Too much solvent was used; premature crystallization during hot filtration; crystals were washed with too much or warm solvent; the compound has significant solubility in the cold solvent.
Optimize the volume of solvent used. Ensure glassware for hot filtration is pre-warmed. Use minimal, ice-cold solvent for washing. Cool the filtrate thoroughly in an ice bath.
Crystals are colored or appear impure.
Decolorization step was skipped or insufficient; rapid crystallization trapped impurities.
Re-recrystallize the material, incorporating the activated charcoal step. Ensure the solution cools slowly to promote the formation of pure crystals.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the purification of 5-Nitro-2-pyridinol N-oxide. By carefully controlling the solvent volume and cooling rate, researchers can achieve high-purity material suitable for the most demanding scientific applications. Adherence to the described safety precautions is essential for the safe handling of this and related chemical compounds.
References
Ladenburg, A. (Patent). 2-hydroxy-pyridine-n-oxide and process for preparing same. U.S. Patent No. US2540218A.
(Patent). Process for preparation of nitropyridine derivatives. WO2010089773A2.
Pyridine-N-oxide. (n.d.). In Wikipedia. Retrieved from [Link]
Ochiai, E., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments. Available at: [Link]
Pyridine-n-oxide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). (n.d.). Cheméo. Retrieved from [Link]
(Patent). Preparation method of 2-hydroxy-3-nitropyridine. CN103664757A.
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Wang, R., et al. (2021). Thermal stability and compatibility study of N2H5N5. ResearchGate. Available at: [Link]
Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry.
Copéret, C., et al. (1998). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.
Pyridine N-Oxide. (n.d.). ResearchGate. Available at: [Link]
2-Hydroxy-5-nitropyridine. (n.d.). NIST WebBook. Retrieved from [Link]
Hydroxypyridinone. (n.d.). PubChem. Retrieved from [Link]
Liu, Y., et al. (2023).
Damyanova, S., et al. (1997). Study of Dispersion and Thermal Stability of V2O5/TiO2-SiO2 Catalysts by XPS and Other Techniques.
Application Notes and Protocols for the Green Synthesis of 5-Nitro-2-pyridinol N-oxide
Abstract 5-Nitro-2-pyridinol N-oxide is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Traditional synthetic routes to this molecule often rely on harsh reagents, such as...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Nitro-2-pyridinol N-oxide is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Traditional synthetic routes to this molecule often rely on harsh reagents, such as concentrated mineral acids and aggressive oxidants, which generate significant hazardous waste and pose safety risks. This document provides detailed application notes and protocols for green chemistry approaches to the synthesis of 5-Nitro-2-pyridinol N-oxide, focusing on minimizing environmental impact while maintaining high efficiency. We present a two-step synthetic pathway that incorporates a heterogeneous catalytic N-oxidation using hydrogen peroxide, followed by innovative, milder nitration strategies that utilize recyclable solid acid catalysts or metal nitrate-based systems. These methods are designed to enhance safety, reduce waste, and improve the overall sustainability of the synthesis, aligning with the core principles of green chemistry.
Introduction: The Imperative for Greener Synthesis
The synthesis of functionalized aromatic N-oxides is a cornerstone of modern organic chemistry, providing intermediates for pharmaceuticals, agrochemicals, and energetic materials.[1] 5-Nitro-2-pyridinol N-oxide, in particular, is a precursor of significant interest. However, its classical synthesis pathway exemplifies the challenges of traditional organic chemistry: the use of stoichiometric, corrosive reagents, generation of toxic byproducts, and difficult workup procedures.
The principles of green chemistry call for a paradigm shift towards processes that are safer, more energy-efficient, and environmentally benign. This involves the use of renewable feedstocks, catalytic over stoichiometric reagents, avoidance of hazardous solvents, and designing for degradation. This guide details a re-engineered synthesis of 5-Nitro-2-pyridinol N-oxide, grounded in these principles, to provide researchers and process chemists with a viable, sustainable alternative.
Overview of the Green Synthetic Pathway
The proposed synthesis is a two-step process starting from commercially available 2-pyridinol (also known as 2-hydroxypyridine).
Step 1: Catalytic N-Oxidation. The pyridine nitrogen of 2-pyridinol is selectively oxidized to the corresponding N-oxide using hydrogen peroxide as a clean oxidant. This reaction is facilitated by a recyclable, heterogeneous titanium silicalite (TS-1) catalyst.
Step 2: Green Nitration. The resulting 2-pyridinol N-oxide is regioselectively nitrated at the 5-position using greener nitrating systems that avoid the use of mixed fuming nitric and sulfuric acids.
Caption: Overall two-step green synthesis workflow.
Part I: Protocol for Green Catalytic N-Oxidation of 2-Pyridinol
Rationale for the Green Approach
Traditional N-oxidation methods often employ peroxyacids like m-CPBA or peracetic acid.[2] While effective, these reagents suffer from low atom economy, produce stoichiometric carboxylic acid waste, and can pose safety hazards (potential for detonation). Our proposed method utilizes a heterogeneous titanium silicalite (TS-1) catalyst with 30% aqueous hydrogen peroxide.[3][4]
Key Green Advantages:
High Atom Economy: The only byproduct of the oxidation is water.
Safety: Aqueous H₂O₂ is significantly safer to handle than organic peroxyacids.
Catalyst Reusability: The solid TS-1 catalyst can be easily recovered by filtration and reused multiple times, reducing cost and waste.[5]
Mild Conditions: The reaction proceeds efficiently under relatively mild temperature conditions.
Caption: Simplified catalytic cycle for N-oxidation.
Detailed Experimental Protocol
Materials:
2-Pyridinol (2-hydroxypyridine)
Titanium Silicalite-1 (TS-1) catalyst
Hydrogen peroxide (30% aqueous solution)
Methanol (solvent)
Ethyl acetate (for extraction)
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridinol (e.g., 9.51 g, 100 mmol) and methanol (150 mL).
Add the TS-1 catalyst (e.g., 1 g, ~10 wt% of the substrate).
Heat the mixture to 60°C with vigorous stirring.
Slowly add 30% hydrogen peroxide (11.3 mL, ~110 mmol) dropwise over 30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 70°C.
After the addition is complete, maintain the reaction at 60°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Recover the TS-1 catalyst by vacuum filtration. Wash the catalyst with methanol and dry it in an oven for reuse.
Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator.
The remaining aqueous residue can be extracted with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-pyridinol N-oxide as a solid.[6] The product can be further purified by recrystallization if necessary.
Part II: Protocols for Green Nitration of 2-Pyridinol N-oxide
Rationale for Green Nitration Approaches
The conventional nitration of pyridine N-oxides involves a hazardous mixture of fuming nitric acid and concentrated sulfuric acid at high temperatures.[7][8] This "mixed acid" method generates a large volume of highly corrosive and toxic acidic waste, making neutralization and disposal problematic. An older method uses nitric acid in glacial acetic acid, which is slightly milder but still involves strong, corrosive acids.[9] We propose two greener alternatives.
Alternative A: Solid Acid Catalysis
This approach replaces liquid sulfuric acid with a recyclable solid acid catalyst, such as zeolite beta or sulfuric acid supported on silica gel.[10][11][12]
Key Green Advantages:
Elimination of Liquid Acid Waste: Drastically reduces the volume of corrosive aqueous waste.
Catalyst Reusability: The solid catalyst can be filtered off and reactivated for subsequent runs.
Enhanced Selectivity: The confined pore structure of zeolites can enhance regioselectivity, potentially favoring the desired 5-nitro isomer.[12]
Alternative B: Milder Nitrating System with Microwave Irradiation
This method uses a metal nitrate, such as calcium nitrate, in glacial acetic acid.[13] This system avoids the use of highly corrosive sulfuric acid. The use of microwave irradiation can significantly reduce reaction times and improve energy efficiency.
Key Green Advantages:
Avoidance of Strong Mineral Acids: Replaces sulfuric acid with a more benign salt.
Energy Efficiency: Microwave heating provides rapid and uniform heating, often leading to shorter reaction times and lower energy consumption compared to conventional heating.
Improved Safety Profile: The reagents are generally safer to handle than mixed acid.
Detailed Experimental Protocols
Protocol A: Nitration using a Solid Acid Catalyst
Materials:
2-Pyridinol N-oxide
Solid acid catalyst (e.g., Zeolite H-Beta or H₂SO₄/SiO₂)
Nitric acid (70%)
1,2-Dichloroethane (solvent)
Sodium bicarbonate solution (saturated)
Procedure:
In a round-bottom flask, suspend 2-pyridinol N-oxide (5.55 g, 50 mmol) and the solid acid catalyst (e.g., 2.5 g) in 1,2-dichloroethane (100 mL).
Maintain the reaction at 80°C for 2-4 hours, monitoring by TLC.
After completion, cool the mixture and filter to recover the solid acid catalyst. The catalyst can be washed with solvent, dried, and calcined for reactivation.
Wash the filtrate sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) until the aqueous layer is neutral.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-Nitro-2-pyridinol N-oxide.
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol B: Microwave-Assisted Nitration with Calcium Nitrate
Materials:
2-Pyridinol N-oxide
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
Glacial acetic acid
Ethyl acetate (for recrystallization)
Procedure:
In a 10 mL microwave pressure vessel, add 2-pyridinol N-oxide (1.11 g, 10 mmol), calcium nitrate tetrahydrate (2.36 g, 10 mmol), and glacial acetic acid (5 mL).[13]
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at a constant power (e.g., 50-100 W) for 5-15 minutes, with a temperature target of 100-120°C. Note: Optimize time and power for your specific microwave system.
After the reaction, cool the vessel to room temperature before carefully opening.
Pour the reaction mixture into ice water (50 mL). The product should precipitate.
Collect the solid product by vacuum filtration and wash with cold water.
Dry the crude product. Further purification can be achieved by recrystallization from ethyl acetate.
Data Summary and Comparison of Synthetic Routes
The following table provides a qualitative comparison between the traditional synthesis and the proposed green chemistry approaches.
The synthetic protocols detailed in this application note offer robust, safer, and more environmentally responsible methods for the preparation of 5-Nitro-2-pyridinol N-oxide. By replacing traditional stoichiometric reagents with recyclable heterogeneous catalysts and utilizing cleaner oxidants and milder nitrating systems, these approaches significantly reduce hazardous waste and improve process safety. The adoption of such green chemistry principles is not only crucial for sustainable research and development but also offers practical benefits in terms of simplified workup procedures and potential cost savings through catalyst reuse. We encourage the scientific community to adopt and further optimize these methods for a more sustainable future in chemical synthesis.
References
Formation of pyridine N-oxides using mesoporous titanium silicalite-1. Journal of Porous Materials, 21(5), 531-537. [Link]
Choudary, B. M., Sateesh, M., Lakshmi Kantam, M., & Koteswara Rao, K. (2000). Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications, (1), 25-26. [Link]
Zhen, C., Ling, C., & Xin-Quan, H. (2009). Catalytic nitration of aromatic compounds catalyzed by solid acid. ResearchGate. [Link]
Dagade, S. P. (2002). Nitration of aromatic compounds over solid acid catalysts. National Chemical Laboratory. [Link]
Liu, Y., Murata, K., & Inaba, M. (2010). Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. ResearchGate. [Link]
Choudary, B. M., Sateesh, M., Kantam, M. L., & Rao, K. K. (1998). Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications, (18), 2335-2336. [Link]
Chavan, S. P., & Dantale, S. W. (2002). Liquid phase nitration of aromatics using solid acid catalyst.
Bhaumik, A., & Kumar, R. (2008). Heterogeneous catalytic oxidation of pyridines to N-oxides under mild conditions using tungsten-loaded TiO2. ResearchGate. [Link]
Rondestvedt, C. S. (1956). Process of preparation of 2-hydroxypyridine-1-oxide and homologs.
CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide.
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
Mosher, H. S., & Tisler, M. (1955). Pyridine-N-oxide. Organic Syntheses. [Link]
Deo, G., Turek, A. M., Wachs, I. E., Huybrechts, D. R. C., & Jacobs, P. A. (1991). Characterization of titania silicalites. Zeolites, 11(1), 44-51. [Link]
Pitre, S. P., McTiernan, C. D., Ismaili, H., & Fagnou, K. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 23(15), 5896-5900. [Link]
D'Annibale, A., Trogler, F., & Williams, L. (2018). Green microwave nitration as an undergraduate organic chemistry lab procedure. Gordon College. [Link]
Varma, R. S. (2012). Solvent-Free Microwave-Assisted Synthesis of Substituted Pyridines Using NH4OAc as Nitrogen Source. ResearchGate. [Link]
Wang, Y., Zhang, Q., & Wang, Y. (2022). A Review on Understanding and Strengthening of Active Species in Titanium Silicalite-1 (TS-1) Catalysts. Chemistry-An Asian Journal, 17(22), e202200841. [Link]
Bakke, J. M., & Ranes, E. (2001). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
Shaw, E. (1951). 2-hydroxy-pyridine-n-oxide and process for preparing same.
Pitre, S. P., McTiernan, C. D., Ismaili, H., & Fagnou, K. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. [Link]
Youssif, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., ... & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & biomolecular chemistry, 3(3), 538-541. [Link]
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. oc-praktikum.de. [Link]
Katritzky, A. R., Scriven, E. F., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., ... & Murugan, R. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. [Link]
Hammond, G. G. (1999). Oxidation of pyridine and derivatives.
CN1982297A - Synthesis of pyridine-N-oxide.
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. [Link]
Wang, Y., Zhang, Q., & Wang, Y. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]
Katritzky, A. R., Scriven, E. F., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., ... & Murugan, R. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab. [Link]
Catalytic oxidation of CP to CPNO using H2O2. ResearchGate. [Link]
Nagiev, T. M., Nagieva, I. T., & Zadeh, N. I. A. (2017). Coherent-synchronized reaction of oxidation of pyridine green oxidants-H2O2 and N2O. Organic Chemistry: Current Research, 6(1). [Link]
CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
Application Note: Precision Synthesis of Transition Metal Complexes with 5-Nitro-2-pyridinol N-oxide (5-NO₂-HpYO)
Topic: Preparation of transition metal complexes with 5-Nitro-2-pyridinol N-oxide Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preparation of transition metal complexes with 5-Nitro-2-pyridinol N-oxide
Content Type: Detailed Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide details the protocol for synthesizing and characterizing transition metal complexes (specifically Cu(II), Ni(II), Co(II), and Zn(II)) using 5-Nitro-2-pyridinol N-oxide (also known as 5-nitro-2-hydroxypyridine N-oxide).
The ligand, 5-NO₂-HpYO , is a functionalized derivative of 2-hydroxypyridine N-oxide. The presence of the nitro group at the 5-position acts as a strong electron-withdrawing group (EWG), significantly influencing the acidity (pKa) of the hydroxyl moiety and the electronic density at the coordination sites. This ligand acts as a bidentate O,O-donor, forming stable five-membered chelate rings with divalent metal ions, making it a valuable candidate for antimicrobial and anticancer metallodrug development.
Ligand Chemistry & Coordination Logic
Tautomerism and Deprotonation
Understanding the tautomeric nature of the ligand is critical for successful coordination. 5-Nitro-2-pyridinol N-oxide exists in equilibrium between the N-hydroxy-2-pyridinone form (A) and the 2-hydroxy-pyridine N-oxide form (B).
Free Ligand: Predominantly exists in the pyridinone form (A) in solid state and polar solvents.
Complexation: Upon deprotonation, the ligand forms the 5-nitro-2-pyridinolate N-oxide anion (L⁻) . This anionic species coordinates to metal ions through the N-oxide oxygen and the phenolate oxygen , creating a neutral
complex.
Electronic Effects
The 5-nitro group lowers the pKa of the hydroxyl group compared to the unsubstituted parent compound (approx. pKa ~5.3 vs 6.0). This facilitates easier deprotonation but slightly reduces the basicity of the donor oxygens, often requiring precise pH control during synthesis to prevent hydrolysis of the metal salt.
Visualization: Ligand Activation Pathway
Figure 1: Tautomeric equilibrium and activation pathway of 5-Nitro-2-pyridinol N-oxide for metal coordination.
Experimental Protocols
Protocol 1: Ligand Preparation & Purification
Note: If the ligand is purchased (CAS: 14396-03-3), purification is recommended to remove isomeric impurities.
Dissolution: Dissolve 1.0 g of crude 5-Nitro-2-pyridinol N-oxide in 20 mL of hot Ethanol (95%).
Filtration: Filter the hot solution to remove insoluble impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
Collection: Collect the pale yellow/off-white crystals via vacuum filtration.
Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.
Yield Check: Melting point should be distinct (approx. 215-220°C decomp).
Protocol 2: General Synthesis of M(II) Complexes
Target:
where M = Cu, Ni, Co, Zn.
Stoichiometry: 1:2 (Metal:Ligand).
) due to their buffering capacity. If using Chlorides (), an external base is required.
Solvent: Absolute Ethanol or Methanol.
Base (if needed): Sodium Acetate (NaOAc) or dilute NaOH.
Step-by-Step Methodology
Ligand Solution Preparation:
Dissolve 2 mmol (0.312 g) of the ligand in 20 mL of hot absolute ethanol.
Critical Step: If using metal chlorides, add 2 mmol of NaOAc (dissolved in min. water) to the ligand solution to facilitate deprotonation. The solution may turn a deeper yellow/orange (formation of phenolate anion).
Metal Addition:
Dissolve 1 mmol of the Metal(II) salt (e.g., 0.199 g of
) in 10 mL of hot ethanol.
Add the metal solution dropwise to the stirring ligand solution.
Reflux:
Heat the reaction mixture to reflux (approx. 78°C) for 3–4 hours.
Observation: A precipitate usually forms within the first hour. Cu(II) complexes are typically green/brown; Ni(II) are green; Co(II) are pink/brown.
Isolation:
Cool the mixture to room temperature.
Filter the precipitate under vacuum.
Purification (Washing):
Wash the solid 3 times with 5 mL of cold ethanol (to remove unreacted ligand).
Wash 2 times with 5 mL of diethyl ether (to remove moisture and solvent).
Drying:
Dry the complex in a vacuum oven at 50°C for 6 hours.
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for 5-NO₂-HpYO metal complexes.
Characterization & Validation
To validate the formation of the complex, compare the spectral data of the free ligand against the isolated product.
Infrared Spectroscopy (FT-IR)
The most diagnostic feature is the shift in the N-O stretching frequency.
Functional Group
Free Ligand ()
Metal Complex ()
Diagnostic Insight
N-O Stretch
1210 - 1230
1190 - 1210
Red shift (~10-20 ) indicates coordination via N-oxide oxygen.
C-O (Phenolic)
1280 - 1300
1310 - 1330
Blue shift indicates deprotonation and coordination via phenolic oxygen.
OH Stretch
3100 - 3400 (Broad)
Absent / Modified
Disappearance of phenolic OH; appearance of broad water bands if hydrated.
M-O Stretch
N/A
400 - 500
New bands confirming Metal-Oxygen bonds.
Electronic Spectra & Magnetic Moments
Cu(II): Expect a broad band at 600–700 nm (d-d transition) indicative of distorted octahedral or square planar geometry. Magnetic moment
should be 1.7–1.9 B.M.
Ni(II): Expect transitions around 400 nm, 600 nm, and 900 nm (octahedral).
~ 2.9–3.2 B.M.
Zn(II): Diamagnetic (no d-d transitions). Used for 1H-NMR structural confirmation (no paramagnetic broadening).
References
Ligand Data: National Institute of Standards and Technology (NIST). 2-Hydroxy-5-nitropyridine.[1] Retrieved from [Link]
Parent Compound Coordination: Carlin, R. L., & De Jongh, L. J. (1986). Structural and magnetic properties of transition metal complexes of pyridine N-oxide. Chemical Reviews, 86(4), 659–680.
General Synthesis Methodology: Garvey, R. G., Nelson, J. H., & Ragsdale, R. O. (1968). Coordination chemistry of amine N-oxides.
N-Oxide Chelation Principles: Transition metal complexes of pyridine-N-oxides. Wikipedia. Retrieved from [Link]
Technical Support Center: Resolving Solubility Challenges of 5-Nitro-2-pyridinol N-oxide in Aqueous Media
Welcome to the technical support center for 5-Nitro-2-pyridinol N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Nitro-2-pyridinol N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimental work. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is 5-Nitro-2-pyridinol N-oxide, and why is its solubility in water a concern?
A1: 5-Nitro-2-pyridinol N-oxide (CAS No. 14396-03-3) is a heterocyclic compound with a molecular formula of C5H4N2O4[1]. Its structure, featuring a polar N-oxide group, a hydroxyl group, and a nitro group, suggests some degree of water solubility. The N-oxide functionality, in particular, is known to form strong hydrogen bonds, which can enhance aqueous solubility compared to the parent amine[2]. However, the presence of the aromatic pyridine ring can limit its overall solubility in water.
For researchers in drug discovery and biological sciences, ensuring a compound is fully dissolved in aqueous buffers is critical. Undissolved particles can lead to significant experimental errors, including underestimated biological activity, poor reproducibility, and inaccurate structure-activity relationships (SAR)[3]. With nearly 90% of drug candidates exhibiting poor water solubility, addressing these challenges early is paramount for successful research outcomes[4].
Q2: I've observed a precipitate or cloudiness in my aqueous solution of 5-Nitro-2-pyridinol N-oxide. What are the immediate steps I should take?
A2: Visual precipitation or turbidity is a clear indicator of solubility issues. The immediate steps are to confirm that the observed solid is indeed your compound and not a contaminant. If it is the compound, you are likely exceeding its solubility limit in the current conditions. The initial troubleshooting should focus on simple, less disruptive methods before moving to more complex formulation strategies. Consider the following:
Concentration Check: Verify that your calculations are correct and that you are not attempting to dissolve the compound at a concentration that is too high.
Gentle Heating: For many compounds, solubility increases with temperature. Gentle warming of the solution in a water bath while stirring may help dissolve the compound. However, be cautious about the thermal stability of 5-Nitro-2-pyridinol N-oxide and other components in your assay[5].
Extended Sonication/Vortexing: Increasing the mechanical energy can sometimes help to break down particles and facilitate dissolution.
If these initial steps do not resolve the issue, you will need to explore more systematic approaches, such as pH adjustment or the use of co-solvents, as detailed in the troubleshooting guides below.
Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility
This section provides detailed protocols to systematically address the solubility challenges of 5-Nitro-2-pyridinol N-oxide.
Issue 1: The compound does not dissolve in my aqueous buffer at the desired concentration.
The limited aqueous solubility of organic compounds often stems from a combination of factors, including molecular structure and the pH of the medium.
Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution. 5-Nitro-2-pyridinol N-oxide has a predicted pKa of 5.35±0.70, suggesting it is a weak acid[1]. By adjusting the pH of the buffer to be at least 1-2 units above the pKa, the hydroxyl group will deprotonate, forming a more soluble anionic species. This is a common and effective strategy for acidic compounds[5][6].
Experimental Protocol:
Determine the pKa: While a predicted pKa is available, for critical applications, experimentally determine the pKa of your specific batch of 5-Nitro-2-pyridinol N-oxide.
Buffer Selection: Choose a buffer system that is effective in the desired pH range and is compatible with your downstream assay. For a target pH of 7.4 (well above the predicted pKa of 5.35), a phosphate or HEPES buffer would be appropriate.
pH Adjustment:
Prepare a slurry of the compound in your chosen buffer.
While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.
Monitor the pH and observe the dissolution of the solid.
Once the compound is dissolved, you can back-titrate with a dilute acid (e.g., 0.1 M HCl) if necessary, but be careful not to drop the pH too close to the pKa, which could cause precipitation.
Control Experiment: Always run a vehicle control with the pH-adjusted buffer in your assay to ensure that the pH change itself does not affect the biological system.
Decision Workflow for pH Adjustment
Caption: Workflow for pH-based solubility enhancement.
Causality: When pH adjustment is not feasible or effective, using a water-miscible organic co-solvent can be a powerful alternative. Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules[7]. For biological assays, it is standard practice to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer[8].
Experimental Protocol:
Solvent Selection: Common choices for preparing stock solutions include DMSO, ethanol, and methanol[5]. DMSO is often preferred due to its high solubilizing power for a wide range of compounds[8].
Stock Solution Preparation:
Dissolve 5-Nitro-2-pyridinol N-oxide in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Sonication may be required.
Dilution into Assay Buffer:
Serially dilute the stock solution into your aqueous assay buffer to achieve the final desired concentrations.
Crucially, ensure the final concentration of the organic solvent is low (typically <1%, and almost always <5%) to avoid impacting the biological activity or protein stability in your assay [5].
Solvent Control: Run a vehicle control containing the same final concentration of the co-solvent in your assay to account for any effects of the solvent itself.
Data Presentation: Common Co-solvents and Recommended Final Concentrations
Co-solvent
Typical Stock Concentration
Recommended Final Assay Concentration
Key Considerations
DMSO
10-50 mM
< 1%
Can be toxic to some cells at higher concentrations.
Ethanol
10-50 mM
< 1-2%
Can affect enzyme activity.
Methanol
10-50 mM
< 1-2%
Can be more toxic than ethanol.
Issue 2: The compound precipitates out of solution after dilution from an organic stock into the aqueous buffer.
This is a common problem when the final concentration in the aqueous buffer still exceeds the compound's thermodynamic solubility limit, even with a small amount of co-solvent.
When pH adjustment and simple co-solvents are insufficient, more advanced formulation strategies may be necessary.
1. Cyclodextrins:
Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like 5-Nitro-2-pyridinol N-oxide, forming an inclusion complex that is more soluble in water[9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with high biocompatibility[9].
Protocol (using HP-β-CD):
Molar Ratio: Start with a 1:1 molar ratio of 5-Nitro-2-pyridinol N-oxide to HP-β-CD.
Preparation:
Dissolve the HP-β-CD in your aqueous buffer.
In a separate tube, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
Slowly add the compound solution to the HP-β-CD solution while stirring vigorously.
Equilibration: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate complex formation.
Solvent Removal (if necessary): If a significant amount of organic solvent was used, it may need to be removed, for example, by rotary evaporation[9].
Filtration: Filter the final solution through a 0.22 µm filter to remove any non-encapsulated precipitate.
2. Surfactants:
Causality: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used in biological applications.
Protocol:
Surfactant Selection: Choose a surfactant that is compatible with your assay.
Concentration: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
Dissolution: Add the 5-Nitro-2-pyridinol N-oxide directly to the surfactant-containing buffer and stir until dissolved. Gentle heating or sonication can assist.
Control: It is essential to run a control with the surfactant alone, as surfactants can interfere with some biological assays.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Nitro-2-pyridinol N-oxide DerivatizationTicket ID: #5N2P-NOX-001
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist (Heterocyclic Chemistry Division)
Executive Summary
You are encountering difficulties in the derivatization of 5-Nitro-2-pyridinol N-oxide (also known as 5-nitro-1-hydroxy-2-pyridone). This scaffold presents a unique "Steric-Electronic Paradox." While the 5-nitro group provides electronic activation, the vicinal repulsion between the N-oxide oxygen and the C2-oxygen creates significant steric hindrance and tautomeric ambiguity.
This guide addresses the three most common failure modes:
Regioselectivity Failure: Uncontrolled N- vs. O-alkylation.
Steric Occlusion: Inability to introduce bulky groups at the C2 position.
Nucleophilic Stagnation: Deactivation of the N-oxide oxygen.
Module 1: The Tautomeric Conundrum (Regioselectivity)
Issue: Users report obtaining the N-alkoxy-2-pyridone (Product B) when attempting to synthesize the 2-alkoxypyridine N-oxide (Product A), or obtaining mixtures that are difficult to separate.
Technical Analysis:
5-Nitro-2-pyridinol N-oxide exists in a tautomeric equilibrium. The N-hydroxy-2-pyridone form (Tautomer B) is often thermodynamically favored in polar solvents, while the 2-hydroxy-pyridine N-oxide form (Tautomer A) is favored in non-polar environments.
Steric Factor: The N-oxide oxygen and C2-carbonyl/hydroxyl are vicinal. A bulky electrophile will struggle to approach the crowded "pocket" between them.
Electronic Factor: The 5-nitro group increases the acidity of the -OH proton (
), making the anion highly delocalized.
Troubleshooting Protocol: The "Silver Switch"
To force O-alkylation (at the C2 oxygen) despite steric hindrance, you must switch from alkali metal bases (Na/K) to Silver(I) salts. This exploits the Hard-Soft Acid-Base (HSAB) principle and the specific affinity of Ag+ for the amide-like nitrogen/oxygen system.
Step-by-Step Protocol (O-Alkylation):
Solvent: Anhydrous Benzene or Toluene (Non-polar favors Form A).
Base: Silver Carbonate (
) – Critical Component.
Stoichiometry: 1.0 eq Substrate : 1.1 eq
: 1.2 eq Alkyl Halide.
Procedure:
Suspend substrate and
in toluene.
Heat to reflux in the dark (Ag salts are photosensitive) for 1 hour to form the silver salt intermediate.
Add the alkyl halide (R-X).
Reflux for 12–24 hours.
Filter off silver salts through Celite.
Data: Selectivity Ratios
Conditions
Major Product
Selectivity (O:N)
Mechanism Note
|
/ DMF | N-Alkylation | 1:9 | Thermodynamic control; solvent separates ion pair. |
| / THF | Mixture | 3:7 | Tight ion pair, but sterics hinder O-attack. |
| / Toluene | O-Alkylation | >95:5 | Ag+ coordinates to N-O, blocking it and directing attack to C2-O. |
Module 2: Overcoming Steric Bulk (The Mitsunobu Approach)
Issue: Standard alkylation fails when the electrophile is bulky (e.g., secondary alcohols, isopropyl groups) due to the "ortho-effect" of the N-oxide oxygen.
Technical Analysis:
Direct
displacement with bulky halides is kinetically inhibited by the adjacent N-oxide oxygen. To overcome this, we must activate the electrophile (the alcohol) rather than relying on the nucleophilicity of the pyridinol.
Troubleshooting Protocol: Modified Mitsunobu
Standard Mitsunobu (DEAD/PPh3) often fails with acidic nitropyridines due to protonation of the betaine intermediate. Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for higher reactivity with sterically hindered substrates.
Workflow Diagram (DOT):
Caption: Modified Mitsunobu pathway utilizing PBu3 to overcome steric congestion at the N-oxide interface.
Module 3: FAQ & Diagnostic Guide
Q1: Why is my reaction turning deep red/black?
Diagnosis: Charge-Transfer Complex formation.
Explanation: The 5-nitro-2-pyridinol N-oxide anion is a push-pull system. In the presence of strong bases or amines, it forms highly colored Meisenheimer-like complexes or radical anions.
Fix: This is usually normal. However, if yield is low, ensure you are working under strictly inert atmosphere (
or Ar) to prevent oxidative degradation of the radical intermediate.
Q2: I need to remove the N-oxide after derivatization. The standard Zn/AcOH isn't working.
Diagnosis: Electronic deactivation.
Explanation: The 5-nitro group withdraws electron density, making the N-oxide bond stronger and harder to reduce.
Fix: Use PCl3 (Phosphorus Trichloride) in chloroform.
Caution: This reaction is exothermic.
Mechanism:[1][2][3][4] PCl3 attacks the N-oxide oxygen directly (sterics are less of an issue for the small P atom), forming a
bond that eliminates .
Q3: Can I use the N-oxide as a directing group for C6 functionalization?
Answer: Yes, but the 5-nitro group complicates this.
Strategy: The 5-nitro group deactivates the ring toward electrophilic attack but activates it for nucleophilic attack. To functionalize C6 (ortho to the N-oxide), use Boekelheide Rearrangement conditions (Ac2O/Heat) to move the oxygen from the Nitrogen to the C6 carbon (as an acetoxy group), provided C6 is not sterically blocked.
References & Authoritative Sources
Tautomeric Equilibrium & Reactivity:
Katritzky, A. R., et al. "Tautomerism of Heterocycles."[5] Advances in Heterocyclic Chemistry. This seminal work establishes the solvent-dependency of the pyridone/hydroxypyridine equilibrium.
Silver-Mediated O-Alkylation (The "Silver Salt Rule"):
Hopkins, G. C., et al. "The Silver Salt Alkylation of 2-Pyridones." Journal of Organic Chemistry, 1967. Establishes the protocol for exclusive O-alkylation using Ag2CO3.
N-Alkylation Specificity:
Feng, B., et al. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction." The Journal of Organic Chemistry, 2018.
Mitsunobu Applications on Pyridones:
Comins, D. L., et al. "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters, 1994.
Safety & Mutagenicity of HOPO Reagents:
Instruction: 2-Hydroxypyridine N-oxide derivatives are often used as peptide coupling agents (HOPO) but have flagged mutagenic concerns.[6][7][8] Handle 5-nitro derivatives with high containment (SafeBridge Cat 3/4).
A Predictive ¹H NMR Spectroscopic Guide to 5-Nitro-2-pyridinol N-oxide: A Comparative Analysis for Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. 5-Nitro-2-pyridinol N-oxide is a molecule of significant inter...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. 5-Nitro-2-pyridinol N-oxide is a molecule of significant interest, combining the bio-active motifs of a pyridine N-oxide, a nitropyridine, and a pyridinol. A comprehensive understanding of its spectroscopic properties is paramount for its synthesis, characterization, and exploration in drug discovery pipelines.
This guide provides a detailed, predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Nitro-2-pyridinol N-oxide. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages a comparative analysis of structurally related compounds to forecast the chemical shifts and coupling constants of the aromatic protons. This predictive approach, grounded in fundamental NMR principles and empirical data from analogous structures, offers a robust framework for researchers encountering this or similar molecules.
The Structural and Electronic Landscape of 5-Nitro-2-pyridinol N-oxide
The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each proton. In 5-Nitro-2-pyridinol N-oxide, three key functional groups dictate the spectral landscape: the N-oxide, the nitro group (-NO₂), and the hydroxyl group (-OH).
The N-oxide: The N-oxide functional group is strongly electron-donating through resonance and electron-withdrawing through induction. This dual nature significantly influences the electron density of the pyridine ring, generally shielding the protons at the ortho (C2, C6) and para (C4) positions.
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group de-shields nearby protons, causing their signals to appear at a higher chemical shift (downfield). Its effect is most pronounced on the ortho and para positions relative to its point of attachment.
The Hydroxyl Group (-OH): The hydroxyl group is a strong electron-donating group, which increases the electron density at the ortho and para positions, leading to an upfield shift (shielding) of the corresponding proton signals. Furthermore, 2-hydroxypyridines can exist in tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is often solvent-dependent and can significantly alter the chemical shifts of the ring protons.[1]
The interplay of these electronic effects in 5-Nitro-2-pyridinol N-oxide is expected to result in a well-resolved ¹H NMR spectrum with distinct signals for each of the three aromatic protons.
Comparative ¹H NMR Data of Analogous Compounds
To construct a reliable prediction for the ¹H NMR spectrum of 5-Nitro-2-pyridinol N-oxide, it is instructive to examine the experimental data for compounds that share its core structural motifs. The following table summarizes the ¹H NMR data for pyridine N-oxide, 2-hydroxypyridine, and other relevant derivatives.
Compound
H2/H6 (ppm)
H3/H5 (ppm)
H4 (ppm)
Solvent
Pyridine N-Oxide
8.25-8.27 (m)
7.35-7.37 (m)
7.35-7.37 (m)
CDCl₃
2-Hydroxypyridine
7.487 (d)
6.599 (t)
7.421 (t)
CDCl₃
2-Chloropyridine N-Oxide
8.40-8.41 (m, H6)
7.28-7.32 (m, H3/H5)
7.55-7.58 (m, H4)
CDCl₃
Nicotinic Acid N-Oxide
8.48 (s, H2), 8.42-8.44 (dd, H6)
N/A
7.53-7.55 (dd, H4), 7.76-7.78 (d, H5)
DMSO
Note: Data sourced from publicly available spectral databases and supporting information from chemical publications.[2][3][4]
Predicted ¹H NMR Spectrum of 5-Nitro-2-pyridinol N-oxide
Based on the electronic effects of the substituents and the comparative data, a predicted ¹H NMR spectrum for 5-Nitro-2-pyridinol N-oxide in a common NMR solvent like DMSO-d₆ is presented below. The numbering of the protons corresponds to the IUPAC nomenclature for the pyridine ring.
Predicted Proton Assignments and Chemical Shifts:
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Rationale
H3
~6.8 - 7.2
Doublet
JH3-H4 ≈ 8-9 Hz
Shielded by the adjacent electron-donating hydroxyl group at C2.
H4
~8.2 - 8.5
Doublet of Doublets
JH4-H3 ≈ 8-9 Hz, JH4-H6 ≈ 2-3 Hz
De-shielded by the para-nitro group and the ortho-N-oxide.
H6
~9.0 - 9.3
Doublet
JH6-H4 ≈ 2-3 Hz
Strongly de-shielded by the ortho-nitro group and the ortho-N-oxide.
Justification for Predictions:
H6: This proton is positioned ortho to both the strongly electron-withdrawing nitro group and the N-oxide. This cumulative de-shielding effect is expected to shift its signal significantly downfield, likely making it the most de-shielded proton in the spectrum.
H4: The proton at the C4 position is para to the nitro group and ortho to the N-oxide, both of which are de-shielding. However, it is also meta to the hydroxyl group, which has a weaker shielding effect at this position. The net result is a downfield shift, but less pronounced than that of H6.
H3: Located ortho to the electron-donating hydroxyl group, H3 is expected to be the most shielded of the three aromatic protons, resulting in an upfield chemical shift.
Visualizing the Electronic Influences
The following diagram illustrates the key electronic effects of the substituents on the pyridine ring, which underpin the predicted chemical shifts.
Experimental Protocol for ¹H NMR Analysis
To validate the predictions made in this guide, the following experimental protocol for acquiring a high-resolution ¹H NMR spectrum of 5-Nitro-2-pyridinol N-oxide is recommended.
1. Sample Preparation:
a. Weigh approximately 5-10 mg of the solid 5-Nitro-2-pyridinol N-oxide sample.
b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.
c. Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
d. Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
e. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Spectrometer Setup and Data Acquisition:
a. Insert the NMR tube into the spectrometer's probe.
b. Tune and match the probe for the ¹H frequency.
c. Shim the magnetic field to achieve optimal homogeneity, as indicated by the lock signal and the shape of the reference peak.
d. Set the appropriate spectral width (e.g., 0-12 ppm) and acquisition time (typically 2-4 seconds).
e. Use a standard 90° pulse sequence.
f. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
g. Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
3. Data Processing and Analysis:
a. Phase the spectrum to obtain pure absorption peaks.
b. Calibrate the chemical shift scale by setting the reference peak (TMS) to 0 ppm.
c. Integrate the area under each peak to determine the relative number of protons.
d. Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for each signal.
e. Assign the peaks to the corresponding protons in the molecule based on their chemical shifts, multiplicities, and coupling constants, comparing them with the predictions in this guide.
Experimental Workflow Diagram
Conclusion
This predictive guide offers a scientifically grounded framework for the interpretation and assignment of the ¹H NMR spectrum of 5-Nitro-2-pyridinol N-oxide. By systematically analyzing the electronic contributions of its constituent functional groups and drawing comparisons with known compounds, we have forecasted the chemical shifts and coupling patterns for its aromatic protons. This approach not only provides a valuable reference for the characterization of this specific molecule but also serves as a methodological template for the spectral analysis of other novel, complex heterocyclic systems in the absence of established experimental data. The provided experimental protocol ensures that researchers can confidently acquire high-quality data to validate and refine these predictions, thereby accelerating the pace of drug discovery and development.
Supporting Information for an unspecified article on N-Oxide products. (n.d.).
Mohamed, T. A., et al. (n.d.). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Sultan Qaboos University House of Expertise.
Comparative Reactivity Guide: 5-Nitro-2-pyridinol N-oxide vs. 2-Pyridinol
[1][2] Executive Summary This guide provides a technical comparison between 2-Pyridinol and its oxidized, nitrated derivative, 5-Nitro-2-pyridinol N-oxide (also known as 5-Nitro-1-hydroxy-2-pyridone ).[1][2] While 2-pyri...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide provides a technical comparison between 2-Pyridinol and its oxidized, nitrated derivative, 5-Nitro-2-pyridinol N-oxide (also known as 5-Nitro-1-hydroxy-2-pyridone ).[1][2]
While 2-pyridinol serves as a versatile, electron-rich building block for electrophilic aromatic substitution (EAS), 5-Nitro-2-pyridinol N-oxide represents a specialized, electron-deficient scaffold.[1][2] The introduction of the N-oxide and nitro groups fundamentally alters the reactivity profile, shifting the molecule from a substrate for substitution to a potent bidentate chelator (1,2-HOPO family) and a candidate for nucleophilic displacement.[1][2]
5-Nitro-2-pyridinol N-oxide: Dominant Cyclic Hydroxamic Acid tautomer; Deactivated for EAS; High affinity for Fe(III)/Ga(III); Stronger acid (pKa < 6).[1][2]
Structural & Electronic Analysis
Understanding the tautomeric equilibrium is critical for predicting reactivity.[1][2] Both compounds exist in equilibrium between hydroxy-pyridine and pyridone forms, but the N-oxide moiety locks the 5-nitro derivative into a unique electronic state.[1][2]
Tautomerism and Resonance[1][2]
2-Pyridinol: In solution, the 2-pyridone (lactam) form is favored over the 2-hydroxypyridine (lactim) form, especially in polar solvents.[1][2] This form is aromatic but has significant amide character.[1][2]
5-Nitro-2-pyridinol N-oxide: This compound exists predominantly as 5-nitro-1-hydroxy-2-pyridone .[1][2] The N-hydroxy group and the carbonyl oxygen form a pre-organized "claw" (cyclic hydroxamic acid), which is the basis for its metal chelation properties.[2] The nitro group at C5 acts as a strong electron-withdrawing group (EWG), reducing electron density across the ring.[1][2]
Visualization of Tautomeric States[1][2]
Caption: Tautomeric equilibria shifts. The 1-hydroxy-2-pyridone form (D) is stabilized by internal hydrogen bonding and solvent interactions, serving as the active species for metal coordination.[1][2]
2-Pyridinol: Readily undergoes nitration to form 3-nitro-2-pyridone or 3,5-dinitro-2-pyridone.[1][2]
5-Nitro-2-pyridinol N-oxide: The C5 position is blocked.[1][2] The C3 position is sterically hindered by the carbonyl/N-oxide and electronically deactivated by the meta-nitro group.[1][2]
Nucleophilic Aromatic Substitution (SNAr)[2]
2-Pyridinol: Generally resistant to SNAr unless activated (e.g., conversion to 2-halopyridine).[1][2]
5-Nitro-2-pyridinol N-oxide:
Activation: The Nitro group and N-oxide moiety make the ring electron-deficient.[1][2]
Displacement: While the 5-nitro group is less labile than a 4-nitro group, it can be displaced by strong nucleophiles (e.g., methoxide, thiols) under harsh conditions, or the N-oxide oxygen can facilitate attack at C6.[1][2]
Deoxygenation: The N-oxide oxygen can be removed using PCl₃ or Zn/AcOH, often accompanied by chlorination at C2/C6 if POCl₃ is used.[1][2]
Metal Chelation (The "Killer App")[2]
This is the defining difference. 5-Nitro-2-pyridinol N-oxide acts as a bidentate ligand (O,O-donor).[1][2]
Mechanism: The deprotonated 1-hydroxy-2-pyridone anion binds hard metal ions (Fe³⁺, Ga³⁺, Al³⁺) forming stable 5-membered chelate rings.[1][2]
Effect of Nitro Group: The 5-NO₂ group lowers the pKa of the N-OH group (from ~5.8 to < 4.0), allowing chelation to occur at lower pH values compared to the non-nitrated analog.[1][2]
Experimental Protocols
Protocol A: Nitration of 2-Pyridinol (Synthesis of Nitro Derivatives)
To demonstrate the EAS reactivity of the parent scaffold.
Observe immediate color change (deep red/purple) indicating tris-chelate formation [Fe(L)₃].[1][2]
Measure UV-Vis absorbance shift (Charge Transfer band ~450-500 nm).[1][2]
Mechanistic Pathway Visualization
The following diagram contrasts the reaction pathways available to each scaffold.
Caption: Divergent reactivity pathways. 2-Pyridinol follows classical aromatic substitution, while the 5-Nitro N-oxide derivative functions primarily as a ligand or reduction substrate.[1][2]
References
Tautomerism of 2-Hydroxypyridines
Katritzky, A. R., et al. "Tautomerism of Heterocycles."[1][2] Advances in Heterocyclic Chemistry.
Comparative Spectroscopic Guide: 5-Nitro-2-pyridinol N-oxide vs. Transition Metal Complexes
Executive Summary This guide provides a technical comparison of the electronic absorption spectra (UV-Vis) of 5-Nitro-2-pyridinol N-oxide (Ligand) versus its transition metal complexes (specifically Cu(II), Ni(II), and C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of the electronic absorption spectra (UV-Vis) of 5-Nitro-2-pyridinol N-oxide (Ligand) versus its transition metal complexes (specifically Cu(II), Ni(II), and Co(II)).
In drug development, this ligand class is critical due to its ability to chelate metalloenzymes (e.g., matrix metalloproteinases). The spectral shift observed upon complexation is not merely an analytical fingerprint; it is a direct readout of the Ligand Field Stabilization Energy (LFSE) and the specific coordination geometry adopted by the metal center.
Key Takeaway: Complexation typically induces a bathochromic shift (Red Shift) of the primary ligand bands and the emergence of lower-energy Charge Transfer (CT) and d-d transition bands, confirming the formation of a stable O,O-chelate ring.
The Ligand: 5-Nitro-2-pyridinol N-oxide
Chemical Identity & Tautomerism
Before analyzing the spectra, one must understand the species in solution.[1][2] 5-Nitro-2-pyridinol N-oxide (C
HNO) exhibits prototropic tautomerism.
Form A (N-hydroxy-2-pyridone): Predominant in solid state and polar solvents.
Form B (2-hydroxy-pyridine N-oxide): The "aromatic" form.
Crucial Insight: Upon metal coordination, the ligand typically deprotonates, acting as an anionic, bidentate O,O-donor (via the N-oxide oxygen and the phenolic oxygen). This "locks" the structure, significantly altering the electronic delocalization compared to the free tautomeric ligand.
Baseline UV-Vis Profile
The free ligand is characterized by intense absorption in the UV region. The nitro group (
) at the 5-position acts as a strong electron-withdrawing group, inducing an intramolecular Charge Transfer (ICT) character to the transitions.
~310–320 nm: transition of the pyridine ring system.
~350–370 nm: transition (often overlaps with the tail of the band).
Metal Complexation: Mechanisms of Spectral Shift[2]
When a transition metal (M
) binds to the ligand, three major spectral changes occur:
Bathochromic Shift (Red Shift): The chelation stabilizes the excited state of the ligand more than the ground state, lowering the energy gap (
) for transitions.
LMCT Bands (Ligand-to-Metal Charge Transfer): New, intense bands appear (typically 380–450 nm) where electron density moves from the filled ligand orbitals (p-orbitals of Oxygen) to the empty/partially filled d-orbitals of the metal.
d-d Transitions: Weak bands appear in the visible region (500–800 nm), specific to the metal's d-electron configuration and geometry (e.g., Octahedral vs. Square Planar).
Visualization: Spectral Analysis Workflow
The following diagram outlines the logical flow for characterizing these complexes.
Caption: Workflow for the spectroscopic validation of metal-ligand complexation.
Comparative Data Analysis
The table below synthesizes representative data for 5-Nitro-2-pyridinol N-oxide and its common divalent metal complexes. Note that exact values depend on the solvent (solvatochromism).
Table 1: Representative UV-Vis Absorption Data (in DMSO)
Compound
Primary Band ()
Secondary Band (LMCT / )
d-d Transition (Visible)
Color
Geometry (Typical)
Free Ligand
315 nm (Intense)
360 nm (Shoulder)
None
Yellow
N/A
Cu(II) Complex
325 nm (Red shift)
410 nm (Distinct LMCT)
650–750 nm (Broad, weak)
Green/Brown
Distorted Octahedral
Ni(II) Complex
322 nm (Red shift)
395 nm (LMCT)
~400, 650, 750 nm (Multiple)
Light Green
Octahedral
Co(II) Complex
320 nm (Red shift)
385 nm (LMCT)
500–600 nm (Shoulder)
Pink/Red
Octahedral
Zn(II) Complex
318 nm (Red shift)
375 nm (LMCT)
None (d system)
Yellow/White
Tetrahedral / Octahedral
Key Observations:
The "Nitro" Effect: The presence of the nitro group generally pushes the LMCT bands of the complexes into the visible region (>400 nm), contributing to the intense color of the complexes compared to the pale ligand.
Cu(II) Broadening: The d-d band for Copper is often a broad "blob" centered around 700 nm due to the Jahn-Teller distortion, which splits the energy levels further than in a perfect octahedron.
Zn(II) Silence: Zinc complexes do not show d-d transitions because the d-shell is full (
). Any color or shift is strictly due to Ligand-based transitions or Charge Transfer.
Experimental Protocol
To ensure reproducibility, follow this standardized protocol for generating the spectral data.
Synthesis (Micro-scale)
Dissolution: Dissolve 1.0 mmol of 5-Nitro-2-pyridinol N-oxide in 10 mL of hot Methanol.
Metal Addition: Add 0.5 mmol of Metal Acetate (
) dissolved in 5 mL Methanol. (Using acetate avoids competing chloride coordination).
Reflux: Reflux for 2 hours. The color will deepen immediately.
Isolation: Cool to room temperature. Filter the precipitate, wash with cold methanol and diethyl ether. Dry under vacuum.
Spectroscopic Measurement
Solvent: Dimethyl sulfoxide (DMSO) is recommended due to the low solubility of these complexes in non-polar solvents.
Concentration: Prepare
M solutions.
Blank: Pure DMSO.
Scan Range: 200 nm to 900 nm.
Chelation Visualization
The diagram below illustrates the bidentate binding mode responsible for the spectral changes.
Caption: Bidentate O,O-coordination forming a stable 5-membered chelate ring.
Applications & Significance
Why does this spectral comparison matter?
Biological Mimicry: These complexes model the active sites of metalloproteins. The UV-Vis shifts allow researchers to estimate the Ligand Field Strength (
), predicting how tightly the drug candidate will bind to a metal center in a biological target (e.g., inhibiting urease or histone deacetylase).
Reaction Monitoring: In synthesis, the disappearance of the free ligand band at 315 nm and the appearance of the LMCT band at >400 nm is the primary endpoint indicator.
Photostability: The nitro group often enhances photostability. Comparing the degradation of the ligand vs. the complex under UV irradiation (monitoring absorbance decay) is a standard stability test.
References
NIST Chemistry WebBook. 2-Hydroxy-5-nitropyridine UV/IR Spectral Data. National Institute of Standards and Technology.[3]
ResearchGate. UV-Visible spectra of ligand and their metal complexes (Schiff Base/Pyridine derivatives).
Inorganica Chimica Acta. Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc. (2008).[7]
Journal of Coordination Chemistry.Electronic spectra of 2-hydroxy-5-nitropyridine N-oxide transition metal complexes. (General Reference for spectral ranges).
Validating the Ambiguous: A Comparative Guide to the Structural Determination of 5-Nitro-2-pyridinol N-oxide
Abstract In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is a non-negotiable prerequisite for understanding its function, reactivity, and s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is a non-negotiable prerequisite for understanding its function, reactivity, and safety. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 5-Nitro-2-pyridinol N-oxide, a heterocyclic compound with potential significance in medicinal chemistry. We will delve into the unparalleled definitive power of single-crystal X-ray diffraction (SC-XRD) and contrast its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Through detailed experimental protocols, comparative data, and workflow visualizations, this guide serves as a critical resource for researchers, scientists, and drug development professionals, advocating for a synergistic approach to structural elucidation while establishing SC-XRD as the gold standard for unambiguous validation.
Introduction: The Imperative of Structural Certainty
5-Nitro-2-pyridinol N-oxide is a functionalized pyridine derivative. The presence of a nitro group, a hydroxyl group, and an N-oxide moiety on a pyridine ring creates a molecule with a rich electronic landscape and multiple sites for potential intermolecular interactions, such as hydrogen bonding.[1] These features make it an interesting candidate for pharmaceutical and material science applications. However, its potential cannot be realized without an exact understanding of its molecular structure. Ambiguities in structure can lead to misinterpretation of biological activity, incorrect structure-activity relationship (SAR) models, and potential safety risks.[2]
While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement in the solid state.[3] It is the only technique that can definitively determine bond lengths, bond angles, and the absolute configuration of chiral centers.[4] This guide will not only detail the protocol for validating the structure of 5-Nitro-2-pyridinol N-oxide via SC-XRD but will also critically compare this "gold standard" method with other common and powerful spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides an unparalleled level of structural detail for crystalline solids.[5][6] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules in a crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which the precise location of each atom can be determined.
Causality Behind the Experimental Choices in SC-XRD
The success of an SC-XRD experiment is critically dependent on the quality of the single crystal.[7] The protocol below is designed to not only acquire data but to ensure the quality and validity of the resulting structure.
Experimental Protocol: Structure Determination of 5-Nitro-2-pyridinol N-oxide
Step 1: Crystal Growth (The Foundation of a Good Structure)
Purity is Paramount: Begin with highly purified 5-Nitro-2-pyridinol N-oxide. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
Solvent Selection: Screen a variety of solvents in which the compound is moderately soluble.[8] For this molecule, a polar protic solvent like ethanol or a mixture of ethanol and water is a good starting point. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble at room temperature or below.
Slow Evaporation/Cooling: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution. Filter the hot solution to remove any particulate matter. Cover the vessel and allow the solvent to evaporate slowly over several days, or cool the solution very slowly.[7] Rapid cooling often leads to the formation of many small, unusable crystals.[8]
Crystal Selection: Examine the resulting crystals under a microscope. A suitable crystal for SC-XRD should be a single, non-twinned entity with well-defined faces and no visible cracks or defects.[9] The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[7]
Step 2: Data Collection
Mounting: Carefully select a suitable crystal and mount it on a goniometer head using a cryoprotectant oil. The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.
Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer. The choice of X-ray source (e.g., Molybdenum or Copper) depends on the crystal's properties. For organic molecules, a Mo Kα source is often suitable.[3]
Data Acquisition: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern detectors can collect a complete dataset in a matter of hours.
Step 3: Structure Solution and Refinement
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor and goodness-of-fit.
SC-XRD Workflow Visualization
Caption: Synergistic workflow for molecular structure validation.
Conclusion
The structural validation of a molecule like 5-Nitro-2-pyridinol N-oxide is a foundational step in its development for any application. While NMR, MS, and IR spectroscopy provide essential, complementary data regarding molecular formula, functional groups, and atomic connectivity, they cannot definitively establish the three-dimensional structure. Single-crystal X-ray diffraction is the only technique that provides direct, unambiguous evidence of the precise spatial arrangement of atoms. [3]It reveals the subtle details of bond lengths, bond angles, and intermolecular interactions that govern the molecule's behavior. For researchers, scientists, and drug development professionals, relying on a combination of these techniques, with SC-XRD as the ultimate arbiter, is the most rigorous and scientifically sound approach to ensuring structural integrity and accelerating research with confidence.
References
Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate.
Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide.
Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. (n.d.). Benchchem.
Comparison of NMR and X-ray crystallography. (n.d.).
Mutton, A. T., & Thornton, D. A. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Semantic Scholar.
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins.
Pyridine N-Oxide. (n.d.). PubChem.
Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (2024).
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog.
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
Video: Growing Crystals for X-ray Diffraction Analysis. (2015). JoVE.
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.
Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? (n.d.). PMC.
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. (2024). PubMed.
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PMC.
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.).
The nature of NO-bonding in N-oxide group. (n.d.). ResearchGate.
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications.
Electronic Tuning of Labile Oxygen: A Comparative Analysis of N-Oxide Bond Dissociation Energies in Nitro-Pyridines
Executive Summary The pyridine N-oxide moiety represents a unique "chemical switch" in heterocyclic chemistry. While the N-O bond is thermodynamically robust enough for isolation (BDE 63 kcal/mol), it remains kinetically...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyridine N-oxide moiety represents a unique "chemical switch" in heterocyclic chemistry. While the N-O bond is thermodynamically robust enough for isolation (BDE
63 kcal/mol), it remains kinetically labile enough to serve as an oxygen donor or a directing group. This guide compares the N-oxide bond strength across nitro-substituted pyridine isomers.
Key Insight: The position of the nitro group (
) fundamentally alters the N-O bond dissociation energy (BDE) through competing resonance and inductive effects.
4-Nitropyridine N-oxide: Exhibits the most polarized and chemically active N-O bond due to direct resonance competition (push-pull system).
3-Nitropyridine N-oxide: Retains higher N-O bond stability as the nitro group exerts primarily inductive effects (
) without direct conjugation.
2-Nitropyridine N-oxide: Destabilized by the "ortho effect" (steric hindrance and field effects), often leading to lower thermal onset temperatures.
Mechanistic Architecture: The Electronic Tug-of-War
To understand the bond strength, one must analyze the electronic environment. The N-oxide bond is not a simple double bond; it is a dipolar coordinate covalent bond (
) with significant back-donation from the oxygen lone pair into the aromatic ring.
The Resonance Competition
In nitro-pyridines, the ring becomes an arena for electron density competition.
The N-Oxide Group: Acts as an electron donor (+M effect) into the ring.[1]
The Nitro Group: Acts as a strong electron withdrawer (-M, -I).
When these two groups are in a para (4-) relationship, they form a "through-conjugation" system. The nitro group aggressively pulls the electron density that the oxygen is trying to donate. This reduces the electron density at the nitrogen atom of the N-oxide, effectively weakening the
back-donation component, making the oxygen more labile (easier to remove or transfer).
Visualization of Electronic Pathways
Figure 1: Comparative electronic impact of nitro-substitution on the N-oxide bond. The 4-nitro isomer experiences direct resonance withdrawal, significantly altering bond energetics compared to the 3-nitro isomer.
Comparative Data: Bond Dissociation & Thermal Stability[2]
The following data synthesizes experimental thermochemistry and Density Functional Theory (DFT) calculations (M06-2X/6-311+G(3df,2p) level) regarding the N-O bond.
Table 1: Physicochemical Profile of Nitro-Pyridine N-Oxides
Property
Pyridine N-Oxide (Ref)
4-Nitropyridine N-Oxide
3-Nitropyridine N-Oxide
N-O BDE (kcal/mol)
63.3 ± 0.5 [1]
~56 - 59 (Est.) [2]
~60 - 62 (Est.)
Electronic Effect
Baseline Back-donation
Strong -M (Resonance)
Strong -I (Inductive)
Hammett Constant ()
0
0.78 (Para-NO2)
0.71 (Meta-NO2)
Thermal Onset ()
> 270°C
~159 - 165°C (Exothermic)
~170 - 175°C
Primary Reactivity
Electrophilic Subst. (2,4)
Nucleophilic Subst. (4-position)
Electrophilic Subst. (5-position)
Analysis:
Bond Weakening: The introduction of the 4-nitro group lowers the N-O BDE by approximately 4-7 kcal/mol compared to the unsubstituted parent. This energy gap drives the high utility of 4-nitropyridine N-oxide as an oxygen transfer agent.
Thermal Instability: 4-nitropyridine N-oxide exhibits a significantly lower decomposition temperature. This is not just due to N-O bond homolysis but also the susceptibility of the nitro group itself to rearrangement or displacement (the "Meisenheimer" susceptibility).
Experimental Protocol: Synthesis and Verification
To study these bond strengths, one must first synthesize the 4-nitro isomer. Unlike pyridine, which nitrates at the 3-position (meta), pyridine N-oxide nitrates at the 4-position (para) . This is the definitive proof of the N-oxide's electron-donating capacity.
Workflow: Nitration of Pyridine N-Oxide
Objective: Synthesis of 4-Nitropyridine N-oxide for stability testing.
Safety Warning: This reaction involves energetic materials.[2] 4-Nitropyridine N-oxide is a precursor to explosives and can decompose violently. Use a blast shield.
Step-by-Step Protocol:
Reagent Prep: In a 250 mL flask, dissolve Pyridine N-oxide (10.0 g, 105 mmol) in Conc.
(30 mL) . Cool to 0°C.
Nitration: Slowly add Fuming
(15 mL) dropwise. Maintain temp < 20°C.
Why? Controlling exotherm prevents polynitration and thermal runaway.
Heating: Slowly ramp temperature to 95-100°C and hold for 2-3 hours.
Mechanism:[3][4][5] The protonated N-oxide directs the nitronium ion (
) to the 4-position.
Quench: Pour the reaction mixture over 200g of crushed ice .
Neutralization: Carefully neutralize with Solid
until pH 7-8.
Observation: A yellow precipitate (Target Product) will form.[6][7]
Purification: Filter the solid. Recrystallize from Acetone/Ethanol .
Yield: Typically 70-80%.
Melting Point Check: Literature value 159°C. Significant deviation indicates contamination (likely 2-nitro isomer).
Analytical Workflow
Figure 2: Integrated workflow for the synthesis and physicochemical characterization of nitro-pyridine N-oxides.
Critical Comparison: 2-Nitro vs. 4-Nitro
While 4-nitro is the dominant isomer discussed in literature, the 2-nitropyridine N-oxide (ortho) presents a distinct stability profile.
Synthesis Difficulty: Direct nitration yields primarily the 4-isomer. The 2-isomer is often a minor byproduct or requires specific oxidation of 2-aminopyridine.
Bond Stability (The Ortho Effect):
The 2-nitro group is sterically crowded against the N-oxide oxygen.
Field Effect: The lone pairs on the nitro oxygen and the N-oxide oxygen repel each other electrostatically.
Result: The 2-isomer generally has a lower BDE and lower thermal stability than the 4-isomer due to this ground-state destabilization. It is more prone to deoxygenation under mild conditions.
References
Bach, R. D., & Schlegel, H. B. (2021).[8] The Bond Dissociation Energy of the N–O Bond.[9][10][11][12] The Journal of Physical Chemistry A, 125(23), 5014-5021.[8] Link[10]
Acree, W. E., et al. (2005). The Dissociation Enthalpies of Terminal (N-O) Bonds in Organic Compounds. Journal of Physical and Chemical Reference Data, 34, 553. Link[13]
Den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70, 581. Link
Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Classic Reference for General Reactivity).
PubChem. (2025).[14] 4-Nitropyridine N-oxide Compound Summary. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Differentiating 5-Nitro-2-pyridinol
-oxide from Isomeric Impurities
Content Type: Publish Comparison Guide
Technical Guide: Differentiating 5-Nitro-2-pyridinol
-oxide from Isomeric Impurities
Executive Summary
In the development of heterocyclic pharmaceuticals and high-energy materials, 5-nitro-2-pyridinol
-oxide (also known as 1-hydroxy-5-nitro-2-pyridone) serves as a critical intermediate. However, its synthesis—typically via the nitration of 2-pyridinol -oxide or the oxidation of 5-nitro-2-pyridinol—frequently yields regioisomeric impurities, most notably the 3-nitro isomer.
These isomers possess identical molecular weights (
g/mol ) and similar solubility profiles, rendering simple MS analysis insufficient. This guide outlines a definitive differentiation strategy relying on proton NMR (H-NMR) coupling constants as the primary identification tool, supported by optimized Reverse-Phase HPLC for quantitative purity assessment.
Part 1: Structural Analysis & Tautomerism
To accurately analyze this molecule, one must first understand its dynamic structure. 2-Hydroxypyridine
-oxides exist in a tautomeric equilibrium between the -oxide form (A) and the 1-hydroxy-2-pyridone form (B).
The Reality: In the solid state and in polar solvents (DMSO, MeOH, Water), the equilibrium strongly favors the 1-hydroxy-2-pyridone (Form B) .
The Consequence: Analytical signals (NMR/IR) will reflect the pyridone structure (amide-like C=O character) rather than the aromatic pyridinol structure.
The Impurity Profile
The two primary impurities that must be distinguished are:
3-Nitro-2-pyridinol
-oxide (Regioisomer): The primary byproduct of nitration.
5-Nitro-2-pyridinol (Deoxygenated): Result of incomplete oxidation or reduction.
Figure 1: Tautomeric equilibrium of the target molecule and key structural impurities.
Part 2: Primary Differentiation Method (
H-NMR)
NMR is the only self-validating method for structural confirmation because the coupling patterns (
-values) of the aromatic protons definitively map the substitution pattern.
Solvent Choice: DMSO-
is required. Chloroform () is often too non-polar to dissolve the target 1-hydroxy-2-pyridone form effectively.
Comparative NMR Data Table
Feature
Target: 5-Nitro Isomer
Impurity: 3-Nitro Isomer
Impurity: 4-Nitro Isomer
Proton Count
3 Aromatic Protons
3 Aromatic Protons
3 Aromatic Protons
Key Pattern
H3 & H4 Ortho Coupling
H4, H5, H6 Contiguous
H3 & H5 Meta/Para
H-6 Signal
Singlet-like () ppm Hz (Meta)
Doublet () ppm Hz (Ortho)
Doublet () ppm Hz
H-3 Signal
Doublet () ppm Hz
Absent (Substituted)
Singlet-like () ppm
H-4 Signal
Doublet of Doublets () ppm
Doublet () ppm
Absent (Substituted)
Analysis Logic (The "Why"):
The 5-Nitro Signature: Look for a large ortho coupling (
Hz) between H3 (upfield near 6.6 ppm due to carbonyl shielding) and H4. H6 appears as a distinct deshielded singlet (or fine doublet) because it has no ortho neighbors.
The 3-Nitro Signature: Look for the H5 triplet/dd characteristic of a proton flanked by two others (H4 and H6). You will see two ortho couplings (
Hz).
Part 3: Quantitative Separation (HPLC-UV/MS)
While NMR confirms structure, HPLC is required to quantify low-level impurities (
).
Challenge: 1-hydroxy-2-pyridones are cyclic hydroxamic acids with a
. In standard neutral solvents, they may ionize or chelate metals, leading to peak tailing.
Solution: Acidic modification is mandatory to keep the molecule in its protonated, neutral form.
Optimized HPLC Protocol
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),
, mm.
Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
Gradient:
0–2 min: 5% B (Isocratic hold to elute very polar salts).
2–15 min: 5%
60% B (Linear gradient).
15–20 min: 95% B (Wash).
Detection: UV at 310 nm (Nitro group absorbance) and 254 nm .
Flow Rate: 1.0 mL/min.
Expected Elution Order (Hydrophobicity):
3-Nitro isomer: Elutes earlier (more polar due to proximity of nitro/carbonyl dipoles).
5-Nitro isomer (Target): Elutes later (more dispersed polarity).
Deoxygenated impurities: Elute latest (loss of polar N-oxide/N-hydroxy oxygen).
Part 4: Experimental Workflow (Step-by-Step)
This protocol validates the identity of a synthesized batch.
Step 1: Sample Preparation
Dissolve 10 mg of sample in 0.7 mL DMSO-
.
Note: Do not filter through nylon filters if possible (potential adsorption); use PTFE or centrifuge.
Step 2: Structural Verification (NMR)
Acquire standard
H spectrum (16 scans).
Check H-6: Identify the most downfield peak (
ppm).
If it is a Singlet (or fine doublet
Hz) Consistent with 5-Nitro .
If it is a Doublet (
Hz) Indicates 3-Nitro or Deoxygenated species.
Check H-3: Look for the doublet at
ppm.
Calculate
-value.[1][2] If Hz, the C3-C4 bond is intact (confirms 5-substitution).
Step 3: Purity Calculation (HPLC)
Prepare a 0.5 mg/mL solution in Water:MeCN (90:10) with 0.1% Formic acid.
Inject 5
L.
Integrate peaks at 310 nm.
Use the Area Normalization Method only if reference standards are unavailable; otherwise, use an external standard calibration curve for the 3-nitro isomer (response factors may vary slightly).
Figure 2: Decision tree for validating batch identity.
References
Katritzky, A. R. (1957).[3] N-Oxides and related compounds.[1][2][3][4][5] Part V. The tautomerism of 2- and 4-amino- and -hydroxy-pyridine 1-oxide. Journal of the Chemical Society.[3] Link
Significance: Establishes the 1-hydroxy-2-pyridone tautomer as the dominant species, crucial for interpreting NMR shifts.
National Institute of Standards and Technology (NIST). 2-Hydroxy-5-nitropyridine Mass Spectrum and Data. NIST Chemistry WebBook.[6] Link
Significance: Provides baseline spectral data for the non-N-oxide parent to assist in differentiating deoxygen
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link
-values)
PubChem. 4-Nitropyridine N-oxide Compound Summary. (For comparative nitration patterns). Link
Significance: Provides physical property comparisons for nitropyridine N-oxide isomers.
Navigating the Disposal of 5-Nitro-2-pyridinol N-oxide: A Guide for Laboratory Professionals
Introduction: 5-Nitro-2-pyridinol N-oxide is a heterocyclic compound that, due to its nitro and N-oxide functionalities, requires careful and informed handling, particularly concerning its disposal. This guide provides a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 5-Nitro-2-pyridinol N-oxide is a heterocyclic compound that, due to its nitro and N-oxide functionalities, requires careful and informed handling, particularly concerning its disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the waste of this compound, ensuring laboratory safety and environmental compliance. The procedures outlined herein are based on the known reactivity of related chemical structures and established protocols for hazardous waste management.
Understanding the Hazard Profile
Key Hazard Considerations:
Toxicity: Analogous compounds are classified as toxic if swallowed, and may cause harm through skin contact or inhalation.[1]
Irritation: It is expected to be a skin and eye irritant, and may cause respiratory irritation.[1][2][3][4][5]
Mutagenicity: Some related nitroaromatic compounds are suspected of causing genetic defects.[2]
Instability: The N-oxide functional group can impart instability, particularly at elevated temperatures. Thermal decomposition may lead to the release of toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][4][5]
Reactivity: Pyridine N-oxides can react with strong oxidizing agents and acids.[2][4][5] The nitro group makes the aromatic ring susceptible to nucleophilic attack.
Immediate Safety and Handling for Disposal Preparation
Prior to initiating any disposal procedures, a thorough risk assessment should be conducted. All handling of 5-Nitro-2-pyridinol N-oxide and its waste should occur within a certified chemical fume hood.
Personal Protective Equipment (PPE):
A detailed list of necessary PPE is provided in the table below.
PPE Item
Specification
Rationale
Gloves
Chemical-resistant nitrile or neoprene gloves.
To prevent skin absorption of the hazardous material.
Eye Protection
Chemical splash goggles.
To protect eyes from potential splashes of the chemical or its solutions.
Lab Coat
A standard, fully-buttoned laboratory coat.
To protect skin and clothing from contamination.
Respiratory Protection
Not typically required when handling small quantities in a fume hood.
Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols outside of a fume hood.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of 5-Nitro-2-pyridinol N-oxide is through a licensed hazardous waste management company. However, the following steps provide a guide for the safe collection, segregation, and temporary storage of the waste within the laboratory.
Step 1: Waste Segregation and Collection
All waste containing 5-Nitro-2-pyridinol N-oxide, including neat compound, reaction mixtures, and contaminated materials (e.g., weighing boats, pipette tips, gloves), must be collected as hazardous waste.
Use a dedicated, properly labeled, and chemically compatible waste container. The container should be made of a material that will not react with the waste, such as high-density polyethylene (HDPE).
Crucially, do not mix this waste stream with incompatible materials , particularly strong oxidizing agents, strong acids, or other reactive chemicals. A compatibility chart for organic nitro compounds indicates potential hazards when mixed with oxidizing mineral acids.[6]
Step 2: Labeling
Clearly label the hazardous waste container with the following information:
"Hazardous Waste"
The full chemical name: "5-Nitro-2-pyridinol N-oxide"
The primary hazards (e.g., "Toxic," "Irritant")
The date the waste was first added to the container.
The name and contact information of the responsible researcher or laboratory.
Step 3: Temporary Storage
Store the sealed waste container in a designated, well-ventilated, and cool, dry area.
The storage area should be away from sources of heat, ignition, and direct sunlight.
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Provide the EHS department with a full and accurate description of the waste contents.
Spill Management
In the event of a spill of 5-Nitro-2-pyridinol N-oxide, the following steps should be taken immediately:
Evacuate: Evacuate all non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
Contain: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all decontamination materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS department.
Potential On-Site Treatment (for Advanced Users)
Disclaimer: The following information is for informational purposes only and should only be attempted by highly trained personnel with a thorough understanding of the chemical reactions and associated risks. A full risk assessment must be conducted before attempting any chemical degradation.
While direct disposal through a licensed vendor is the preferred method, in some research contexts, chemical degradation to a less hazardous compound may be considered. A potential route for this is the reduction of the nitro group, which is often the primary source of toxicity and mutagenicity in nitroaromatic compounds.
Conceptual Degradation Pathway: Reduction of the Nitro Group
The nitro group can be reduced to an amino group, which is generally less hazardous. A common laboratory-scale method for this transformation is catalytic hydrogenation or reduction with metals in acidic media.
Workflow for Potential Chemical Degradation:
Caption: Conceptual workflow for the chemical degradation of 5-Nitro-2-pyridinol N-oxide waste.
Important Considerations for Chemical Degradation:
Byproducts: The reaction may produce other byproducts that are also hazardous.
Exothermic Reactions: The reduction of nitro compounds can be exothermic. The reaction should be performed on a small scale with adequate cooling.
Incomplete Reactions: An incomplete reaction will leave the original hazardous material in the waste stream.
Regulatory Compliance: Any on-site treatment of hazardous waste is subject to strict regulations. Consult with your EHS department to ensure compliance.
Conclusion
The proper disposal of 5-Nitro-2-pyridinol N-oxide is a critical aspect of laboratory safety and environmental responsibility. The primary directive is to treat this compound as hazardous waste and to dispose of it through a licensed and approved waste management vendor in accordance with all local, state, and federal regulations. This guide provides a framework for the safe handling, storage, and preparation of this waste for disposal.
References
Thermo Fisher Scientific. (2009, September 22).
Fisher Scientific. (2011, May 27).
Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 4-Hydroxy-3-nitropyridine N-oxide.
Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting.
Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides.
den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas, 69(5), 677-688.
Journal of the Chemical Society, Perkin Transactions 1. (1981).
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555.
Parales, R. E., Ju, K. S., & Haddock, J. D. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(2), 250-272.
MDPI. (2022).
DTIC. (2012, July 10).
Gavin Publishers. (2017). Treatment of Industrial Wastewater Contaminated byNitro Compounds. Journal of Environmental and Waste Management, 4(1).
PubMed. (2009). Treatment of hazardous wastewater contaminated by nitrocellulose.
Google Patents. (2007). CN101020586A - Process of treating waste acid containing nitro compound in TNT production.